molecular formula C5H7Cl2OP B1172404 C.I. Acid violet 80 CAS No. 12235-17-5

C.I. Acid violet 80

Cat. No.: B1172404
CAS No.: 12235-17-5
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Description

C.I. Acid violet 80, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl2OP. The purity is usually 95%.
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Properties

CAS No.

12235-17-5

Molecular Formula

C5H7Cl2OP

Synonyms

C.I. Acid violet 80

Origin of Product

United States

Foundational & Exploratory

C.I. Acid Violet 80 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically for C.I. Acid Violet 80 is limited in the available public resources. This guide provides detailed information on closely related and more thoroughly documented violet dyes, primarily C.I. Acid Violet 48, which may serve as a valuable reference for researchers and professionals in the field.

Chemical Structure and Properties

C.I. Acid Violet 48 is a synthetic acid dye belonging to the anthraquinone class. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of C.I. Acid Violet 48

PropertyValue
IUPAC Namedisodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate[1][2]
CAS Number12220-51-8[3][4]
Molecular FormulaC₃₇H₃₈N₂Na₂O₉S₂[1][3]
Molecular Weight764.82 g/mol [3]
Molecular StructureAnthraquinone[4]

A related compound, C.I. Direct Violet 80, belongs to the double azo class.

Table 2: Chemical Identifiers and Molecular Properties of C.I. Direct Violet 80

PropertyValue
C.I. NameC.I. Direct Violet 80, C.I. 25420
CAS Number6858-97-5
Molecular FormulaC₅₁H₃₈N₈Na₄O₁₇S₂
Molecular Weight1190.98 g/mol
Molecular StructureDouble Azo Class
[Source: World Dye Variety[5]]

Physicochemical Properties

The physicochemical properties of C.I. Acid Violet 48 determine its behavior in various applications, from dyeing textiles to its environmental fate.

Table 3: Physicochemical Properties of C.I. Acid Violet 48

PropertyValueConditions
SolubilityApprox. 80 g/LIn water at 90 °C[3][6]
AppearanceDark reddish-brown powder
Absorption Maxima (λmax)592 nmIn water[4]
Melting Point100 °C (soluble point)
[Source: Multiple sources[3][4][6]]

Experimental Protocols

3.1. Synthesis of C.I. Acid Violet 48

The synthesis of C.I. Acid Violet 48 is a multi-step process involving condensation and sulfonation reactions. A general outline of the manufacturing process is as follows:

  • Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,4,6-Trimethylbenzenamine.[4]

  • Second Condensation: The product from the first step is then condensed with 4-tert-Octylphenol.[4]

  • Sulfonation: The resulting compound is sulfonated using fuming sulfuric acid.[4]

3.2. General Protocol for Dye Analysis by UV-Vis Spectroscopy

This protocol outlines a general method for the quantitative analysis of an acid dye like C.I. Acid Violet 48 in an aqueous solution.

  • Preparation of Standard Solutions: A series of standard solutions of the dye with known concentrations are prepared in deionized water.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated and set to scan a wavelength range that includes the dye's maximum absorbance (for C.I. Acid Violet 48, this would be centered around 592 nm).

  • Measurement of Absorbance: The absorbance of each standard solution is measured at the λmax.

  • Calibration Curve: A calibration curve is generated by plotting the absorbance values against the corresponding concentrations of the standard solutions.

  • Sample Analysis: The absorbance of the unknown sample is measured at the same λmax, and its concentration is determined using the calibration curve.

Visualization of Experimental Workflow

Diagram 1: General Experimental Workflow for Dye Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standard Solutions C UV-Vis Spectroscopy A->C B Prepare Unknown Sample B->C D Measure Absorbance at λmax C->D E Generate Calibration Curve D->E F Determine Unknown Concentration D->F E->F

A generalized workflow for the quantitative analysis of a dye using UV-Vis spectroscopy.

Applications and Research Significance

C.I. Acid Violet 48 and similar acid dyes have a range of industrial and research applications.

  • Textile Industry: They are used for dyeing protein fibers such as wool and silk, as well as polyamide fibers and their blends. They can also be used for leather coloration.[4]

  • Wastewater Treatment Studies: Due to its relative stability, C.I. Acid Violet 48 is used as a model compound in research focused on developing effective methods for treating dye-contaminated wastewater, such as advanced oxidation processes and adsorption techniques.[1]

  • Dyeing Assistants: C.I. Acid Violet 48 is included in some patented dyeing assistant compositions designed to improve dye exhaustion rates and the wet processing fastness of dyed fibers.[6]

Safety and Handling

Handling of acid dyes requires adherence to standard laboratory safety protocols.

  • General Hazards: May cause eye irritation.[7] Harmful if swallowed and may cause gastrointestinal irritation.[8] May cause respiratory tract irritation upon inhalation.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and appropriate clothing to prevent skin and eye contact.[7][8]

  • First Aid: In case of eye contact, flush with plenty of water.[8] If inhaled, move to fresh air.[7] If ingested, give 2-4 cupfuls of milk or water if the person is conscious and alert.[8] Seek medical attention if irritation or other symptoms persist.[8]

References

C.I. Acid Violet 80 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Acid Violet 80 and a Potential Alternative, C.I. Direct Violet 80

This technical guide provides available information on this compound and a comprehensive overview of C.I. Direct Violet 80, a potential alternative dye that may be of interest to researchers, scientists, and drug development professionals. The guide includes key chemical data, and a visualization of the synthesis process for C.I. Direct Violet 80.

Introduction to this compound

There is limited readily available technical information for a dye specifically named this compound. While a CAS number has been identified, other detailed data such as a molecular formula and experimental protocols are not prevalent in public databases.

C.I. Direct Violet 80: A Technically Characterized Alternative

In contrast, C.I. Direct Violet 80 is a well-documented dye with available technical specifications. Given the potential for nomenclature ambiguity, the following detailed information on C.I. Direct Violet 80 is provided.

Quantitative Data

The following table summarizes the key quantitative data for C.I. Direct Violet 80.

PropertyValue
C.I. Name Direct Violet 80
C.I. Number 25420
CAS Registry Number 6858-97-5[1]
Molecular Formula C₅₁H₃₈N₈Na₄O₁₇S₂[1]
Molecular Weight 1190.98 g/mol [1]
Molecular Structure Double azo class[1]
Synthesis of C.I. Direct Violet 80

The manufacturing process for C.I. Direct Violet 80 involves a multi-step synthesis.[1] The process begins with the diazotization of 2-(2-Amino-5-nitrophenoxy)acetic acid, which is then coupled with 4-Hydroxy-7-(4-methoxyphenylamino)naphthalene-2-sulfonic acid.[1] The subsequent step involves the reduction of the nitro group, followed by a final reaction to yield the end product.[1]

The following diagram illustrates the key stages in the synthesis of C.I. Direct Violet 80.

Synthesis_of_CI_Direct_Violet_80 cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Final Reaction 2-(2-Amino-5-nitrophenoxy)acetic acid 2-(2-Amino-5-nitrophenoxy)acetic acid Intermediate_1 Diazo Intermediate 2-(2-Amino-5-nitrophenoxy)acetic acid->Intermediate_1 Diazotization 4-Hydroxy-7-(4-methoxyphenylamino)naphthalene-2-sulfonic acid 4-Hydroxy-7-(4-methoxyphenylamino)naphthalene-2-sulfonic acid Nitro_Intermediate Nitro Compound 4-Hydroxy-7-(4-methoxyphenylamino)naphthalene-2-sulfonic acid->Nitro_Intermediate Intermediate_1->Nitro_Intermediate Coupling Amino_Intermediate Amino Compound Nitro_Intermediate->Amino_Intermediate Nitro Reduction CI_Direct_Violet_80 C.I. Direct Violet 80 Amino_Intermediate->CI_Direct_Violet_80 Gasification

Caption: Synthesis workflow for C.I. Direct Violet 80.

References

Spectroscopic Analysis of C.I. Acid Violet 80: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally-derived spectroscopic data (UV-Vis, NMR) for C.I. Acid Violet 80 (CAS No. 12235-17-5) is scarce. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on its likely chemical structure and by presenting analogous data from a closely related and well-characterized anthraquinone dye, C.I. Acid Blue 80. The experimental protocols and data presented herein are representative of the analyses that would be performed on this compound.

Introduction to this compound

This compound is a synthetic dye. Based on available chemical literature, its structure is likely derived from a substituted anthraquinone core, a common chromophore in many brightly colored dyes.

Chemical Structure (Probable):

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the color properties of dyes. The absorption of light in the visible region is responsible for the dye's color. For anthraquinone dyes, these absorptions are typically due to π → π* electronic transitions within the conjugated aromatic system.

Expected UV-Vis Data for Anthraquinone Dyes

Anthraquinone dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, with the position of the maximum absorption (λmax) being highly dependent on the substituents on the anthraquinone core and the solvent used.

Dye ClassTypical λmax Range (nm)Solvent
Substituted Anthraquinones400 - 650Water, Ethanol, DMSO
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of a water-soluble dye like this compound is as follows:

  • Solution Preparation: Prepare a stock solution of the dye in deionized water or a suitable organic solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solution to record a baseline correction.

  • Sample Measurement: Rinse the cuvette with the dye solution before filling it. Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Dye Sample B Dissolve in Solvent (e.g., Deionized Water) A->B C Prepare Dilutions B->C D Calibrate with Solvent Blank C->D E Measure Sample Absorbance (200-800 nm) D->E F Plot Absorbance vs. Wavelength E->F G Determine λmax F->G

UV-Vis Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms (¹H and ¹³C).

Expected NMR Data for a Sulfonated Anthraquinone Structure

For a molecule with the proposed structure of this compound, the following NMR signals would be anticipated. Due to the lack of specific data, representative chemical shift ranges for similar structural motifs are provided.

¹H NMR (Proton NMR):

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 8.5Doublet, Triplet, Multiplet
Methyl Protons (-CH₃)2.0 - 3.0Singlet
Amine Proton (-NH-)5.0 - 9.0 (broad)Singlet

¹³C NMR (Carbon-13 NMR):

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbons (C=O)180 - 200
Aromatic Carbons110 - 160
Methyl Carbons (-CH₃)15 - 30
Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of a dye like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; filtration may be necessary if any solid particles are present.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis N1 Dissolve 5-10 mg Dye in Deuterated Solvent N2 Transfer to NMR Tube N1->N2 N3 Insert Sample into NMR Spectrometer N2->N3 N4 Acquire 1H and 13C Spectra N3->N4 N5 Process Raw Data (FT, Phasing, Baseline) N4->N5 N6 Assign Chemical Shifts and Analyze Spectra N5->N6

NMR Spectroscopy Experimental Workflow.

Conclusion

While specific, verified spectroscopic data for this compound is not readily found in the public domain, this guide provides a framework for its characterization based on the known properties of analogous anthraquinone dyes. The provided experimental protocols and expected data ranges serve as a valuable resource for researchers and scientists engaged in the analysis and development of such dyes. Further research to isolate and definitively characterize this compound would be beneficial to the broader scientific community.

A Technical Guide to the Solubility of C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of C.I. Acid Violet 80, a synthetic dye with potential applications in various research and development sectors. A comprehensive review of available literature and chemical databases reveals a significant gap in quantitative solubility data for this specific compound. This document provides a detailed overview of the general solubility characteristics of acid dyes, particularly those with an anthraquinone structure, to offer a predictive framework for the behavior of this compound. Furthermore, this guide presents detailed experimental protocols for determining the solubility of this compound in different solvents, enabling researchers to generate the precise data required for their specific applications. These protocols include both gravimetric and UV-Vis spectrophotometric methods.

Introduction to this compound

This compound, identified by the CAS number 12235-17-5, is a member of the acid dye class. Acid dyes are typically water-soluble anionic dyes that are primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as in the formulation of some inks and stains.[1] The solubility of these dyes is a critical parameter that influences their application, efficacy, and environmental fate. For researchers in drug development and other scientific fields, understanding the solubility of a compound like this compound is fundamental for formulation, delivery, and toxicological studies.

Solubility Data for this compound

General Solubility Characteristics of Anthraquinone Acid Dyes

This compound is understood to be an anthraquinone-based dye.[4] Dyes in this class share common structural features that influence their solubility:

  • Water Solubility: Anthraquinone acid dyes are rendered water-soluble by the presence of sulfonic acid (-SO₃H) groups in their molecular structure.[5] These groups are acidic and can form salts, which enhances their solubility in aqueous solutions. The number and position of these sulfonic acid groups significantly impact the overall solubility.[6] Generally, a higher number of sulfonic acid groups leads to greater water solubility.

  • Organic Solvents: The solubility of anthraquinone dyes in organic solvents is variable. The large aromatic anthraquinone core is hydrophobic, which can lead to some solubility in polar organic solvents.[7] However, the presence of the highly polar sulfonic acid groups can limit solubility in non-polar organic solvents.[8] Qualitative data for similar acid dyes indicates some solubility in ethanol and acetone.[2]

  • Factors Influencing Solubility: The solubility of acid dyes can be affected by several factors, including:

    • Temperature: Solubility of most solid dyes in liquid solvents increases with temperature.[9]

    • pH: The pH of the aqueous solution can affect the ionization state of the sulfonic acid groups, thereby influencing solubility.[9]

    • Presence of Electrolytes: High concentrations of salts can decrease the solubility of acid dyes in water due to the common ion effect.[6]

Given the lack of specific data, it is imperative for researchers to experimentally determine the solubility of this compound in the solvents relevant to their work. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a dye are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.[10]

Objective: To determine the solubility of this compound in a specific solvent by mass.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

  • Pre-weighed evaporation dishes or weighing boats

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.

  • Separation of Saturated Solution:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is recommended to filter the solution using a syringe filter compatible with the solvent.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

    • Record the exact volume of the solution transferred.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried dye residue on an analytical balance.[11]

    • Repeat the drying and weighing steps until a constant mass is obtained.[11]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the mass of the empty evaporation dish from the final constant mass.

    • Solubility is then expressed as the mass of the dye per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometric Method

This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[12]

Objective: To determine the solubility of this compound in a specific solvent using its light-absorbing properties.

Materials:

  • This compound powder

  • Solvent of interest (must be transparent in the UV-Vis range of the dye)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear.[12] Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, carefully filter the saturated solution to remove any undissolved solid.

    • Accurately dilute a small, known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of dye solubility.

G Workflow for Determining Dye Solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Details cluster_spectro_steps Spectrophotometric Details start Start: Select Solvent and Temperature prep_saturated Prepare Saturated Solution (Excess Dye in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate separate Separate Saturated Solution (Filtration/Centrifugation) equilibrate->separate gravimetric Gravimetric Method separate->gravimetric  Known Volume spectro Spectrophotometric Method separate->spectro  Known Volume evaporate Evaporate Solvent gravimetric->evaporate calibrate Prepare Calibration Curve (Standard Solutions) spectro->calibrate dilute Dilute Saturated Solution spectro->dilute weigh Weigh Dried Residue evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav end_node End: Solubility Data calc_grav->end_node measure_abs Measure Absorbance at λmax calibrate->measure_abs dilute->measure_abs calc_spec Calculate Solubility (concentration) measure_abs->calc_spec calc_spec->end_node

Caption: Workflow for Experimental Determination of Dye Solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers to understand its likely behavior and to generate the necessary data in-house. By understanding the general characteristics of anthraquinone acid dyes and by following the detailed experimental protocols provided, scientists and professionals in drug development can accurately determine the solubility of this compound in various solvents, a critical step for its potential application in their respective fields. The provided workflow diagram offers a clear visual guide for these experimental procedures. It is recommended that any experimentally determined solubility data be published to fill the current knowledge gap.

References

Unraveling the Staining Symphony: A Technical Guide to the Mechanism of C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Principles of Acidic Staining

Acid dyes are anionic compounds that are utilized in histology to stain basic cellular components, a property known as acidophilia. The primary targets for these dyes within tissues are proteins. The mechanism of staining is a multifactorial process, predominantly governed by electrostatic interactions, but also influenced by hydrogen bonding and van der Waals forces. The efficacy and specificity of the staining are critically dependent on the pH of the staining solution.

The Core Mechanism: An Electrostatic Attraction

The fundamental principle behind the action of acid dyes is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components.[1][2][3]

  • The Dye: Acid dyes, in solution, possess a negative charge, typically due to the presence of one or more sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.[3] These groups ionize in aqueous solutions, releasing a proton (H⁺) and leaving the dye molecule with a net negative charge (anionic).

  • The Tissue: The primary targets for acid dyes are proteins within the cytoplasm, mitochondria, and extracellular matrix components like collagen.[3] Proteins are composed of amino acids, some of which have basic side chains containing amino groups (-NH₂), such as lysine and arginine.[2]

  • The Role of pH: The pH of the staining solution is the critical determinant in this interaction. In an acidic environment (low pH), the excess of hydrogen ions (H⁺) in the solution leads to the protonation of the amino groups on the protein side chains, converting them into positively charged cationic groups (-NH₃⁺).[2][4] This creates a net positive charge on the protein molecules.

This pH-dependent charge modification sets the stage for a strong electrostatic attraction between the anionic dye molecules and the cationic sites on the proteins, resulting in the staining of these structures.[1][2][3]

Diagram of the Core Staining Mechanism

cluster_dye Acid Dye Molecule cluster_protein Protein in Tissue (Acidic pH) Dye Dye Chromophore (Anionic) SO3 Sulfonic Acid Group (-SO₃⁻) NH3 Protonated Amino Group (-NH₃⁺) SO3->NH3 Electrostatic Attraction Protein Protein Backbone

Caption: Electrostatic interaction between an anionic acid dye and a protonated protein.

Beyond Electrostatics: Supporting Interactions

While electrostatic forces are primary, other, weaker interactions contribute to the stability and specificity of the staining:

  • Hydrogen Bonding: Hydrogen bonds can form between suitable atoms on the dye molecule and the protein.[3][5] This occurs when a hydrogen atom is situated between two electronegative atoms, such as oxygen or nitrogen.[6]

  • Van der Waals Forces: These are weak, short-range attractions that occur between all molecules.[3][5] Although individually weak, the cumulative effect of numerous van der Waals forces can be significant, especially with large dye molecules that have a shape complementary to the protein surface.[5][7]

The Chemical Nature of Representative Acid Violet Dyes

While specific data for C.I. Acid Violet 80 is lacking, the chemical structures of other well-documented acid violet dyes used in biological and protein staining, such as C.I. Acid Violet 17 and C.I. Acid Violet 49, are known. These dyes belong to the triphenylmethane class.[8][9] Their large, complex aromatic structures and multiple sulfonic acid groups provide numerous sites for electrostatic and other interactions with proteins.

Dye NameC.I. NumberChemical ClassMolecular FormulaKey Features
Acid Violet 17 42650TriphenylmethaneC₄₁H₄₄N₃NaO₆S₂Large aromatic structure, multiple sulfonic acid groups.[8]
Acid Violet 49 42640TriphenylmethaneC₃₉H₄₀N₃NaO₆S₂Similar in structure to Acid Violet 17, used in protein staining.[9][10]

Experimental Protocols: A General Approach to Acidic Staining

The following is a generalized protocol for staining with an acid dye. Specific timings and concentrations would need to be optimized for a particular dye and tissue type.

A. General Staining Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of alcohol (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the acid dye solution (e.g., 0.1% to 1% in an aqueous solution with 1% acetic acid) for 5-15 minutes. The acidic environment is crucial for protonating tissue proteins.

  • Differentiation (Optional):

    • Briefly rinse in a weak acid solution (e.g., 0.5% acetic acid) to remove excess, non-specifically bound dye.

  • Dehydration and Mounting:

    • Transfer through ascending grades of alcohol (70%, 95%, 100%; 2 minutes each).

    • Clear in Xylene (2 changes, 5 minutes each).

    • Mount with a resinous mounting medium.

B. Trichrome Staining Workflow

Trichrome stains utilize a sequence of acid dyes to differentiate between different tissue components, such as muscle and collagen, in contrasting colors.[11][12][13] A polyacid, like phosphomolybdic or phosphotungstic acid, is used to selectively de-stain collagen, which is then stained with a second, larger acid dye.[11][12]

Diagram of a General Trichrome Staining Workflow

Start Deparaffinized and Rehydrated Section Stain1 Stain with first acid dye (e.g., Red) Start->Stain1 Rinse1 Rinse Stain1->Rinse1 Polyacid Treat with Polyacid Rinse1->Polyacid Rinse2 Rinse Polyacid->Rinse2 Stain2 Stain with second acid dye (e.g., Blue/Green) Rinse2->Stain2 Rinse3 Rinse and Differentiate Stain2->Rinse3 End Dehydrate, Clear, and Mount Rinse3->End

Caption: A simplified workflow for a typical trichrome staining procedure.

Conclusion

The mechanism of action of this compound as a stain, in the absence of specific data, can be inferred from the well-established principles of acid dye staining. The process is primarily driven by a pH-dependent electrostatic attraction between the anionic dye and cationic proteins in the tissue. This core interaction is further stabilized by hydrogen bonds and van der Waals forces. Understanding these fundamental principles is essential for researchers and scientists in optimizing staining protocols and interpreting the resulting histopathological images. Further research into the specific properties of this compound is necessary to fully elucidate its unique characteristics and potential applications in biological staining.

References

C.I. Acid Violet 80: A Preliminary Technical Bulletin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific discovery, detailed history, and comprehensive technical data for C.I. Acid Violet 80 is scarce in publicly accessible records. This document provides a summary of available information and places it within the broader context of anthraquinone dyes, a class to which it likely belongs based on limited data. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic dye designated with the Colour Index name Acid Violet 80 and the CAS number 12235-17-5. While specific details of its discovery and developmental history are not well-documented, its classification as an acid dye suggests its application in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides. The "Acid" designation indicates the presence of acidic functional groups, typically sulfonic acid groups, which confer water solubility and enable ionic bonding with the amino groups in proteinaceous substrates.

Limited information hints at this compound being an anthraquinone dye. Anthraquinone dyes form a significant class of colorants known for their structural diversity, vibrant colors, and good fastness properties. The history of anthraquinone dyes dates back to the synthesis of alizarin in 1868 by Carl Graebe and Carl Theodore Liebermann, a pivotal moment that marked the beginning of the synthetic dye industry's expansion beyond azo dyes.

Physicochemical Data

PropertyValueSource
Colour Index Name This compound-
CAS Number 12235-17-5[1][2][3][4]

Synthesis and Chemical Structure

The exact chemical structure and a validated synthesis protocol for this compound are not publicly documented. However, a reference in "Ashford's Dictionary of Industrial Chemicals" suggests a potential synthetic route involving 1-bromo-4-methylaminoanthraquinone and acetic anhydride.[5] This indicates that this compound is likely an anthraquinone derivative.

General Synthesis of Anthraquinone Acid Dyes

The synthesis of substituted anthraquinone acid dyes often involves the nucleophilic substitution of a halogen on the anthraquinone core, followed by sulfonation to impart water solubility. A generalized workflow for the synthesis of a hypothetical anthraquinone acid violet dye based on this principle is outlined below.

Experimental Protocol: Generalized Synthesis of an Anthraquinone Acid Dye

This protocol is a general representation and has not been specifically validated for this compound.

  • Condensation Reaction: A mixture of a halogenated anthraquinone derivative (e.g., 1-bromo-4-methylaminoanthraquinone), an aromatic amine, a copper catalyst (e.g., copper(I) chloride), and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide) is heated at a temperature typically ranging from 150 to 200 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Isolation of the Chromophore: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by steam distillation to remove the solvent. The crude product is then filtered, washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

  • Sulfonation: The isolated chromophore is then sulfonated to introduce water-soluble sulfonic acid groups. This is typically achieved by treating the compound with oleum (fuming sulfuric acid) at a controlled temperature. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the concentration of sulfur trioxide in the oleum.

  • Purification and Isolation of the Final Dye: The reaction mixture is carefully poured onto ice to precipitate the sulfonated dye. The dye is then isolated by filtration and washed with a brine solution to remove excess acid. Further purification can be achieved by recrystallization from an appropriate solvent system. The final product is typically obtained as a sodium salt by neutralization with sodium hydroxide or sodium carbonate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Final Product A Halogenated Anthraquinone P1 Condensation A->P1 B Aromatic Amine B->P1 C Catalyst (e.g., CuCl) C->P1 D Base (e.g., K2CO3) D->P1 P2 Isolation of Chromophore P1->P2 P3 Sulfonation (with Oleum) P2->P3 P4 Purification P3->P4 F Anthraquinone Acid Dye P4->F

Generalized synthesis workflow for an anthraquinone acid dye.

Applications in Research and Drug Development

While there is no specific information on the use of this compound in research or drug development, other anthraquinone-based acid dyes have been utilized in various scientific applications. These applications often leverage the dye's spectroscopic properties or its ability to bind to specific biomolecules.

  • Protein Staining: Acid dyes are commonly used to stain proteins in electrophoresis gels.

  • Histological Stains: Certain acid dyes are employed in histology to stain cellular components.

  • Photosensitizers: The anthraquinone core can act as a photosensitizer in photochemical reactions.

It is plausible that this compound, as an anthraquinone acid dye, could be investigated for similar applications. However, without specific experimental data, its suitability for any particular application remains speculative.

Conclusion

This compound is a sparsely documented dye, with its primary identifier being its CAS number. The limited available information suggests it is an anthraquinone-based acid dye. This preliminary bulletin places this compound within the historical and chemical context of anthraquinone dyes and provides a generalized synthetic framework. Further research, including access to historical industrial archives or supplier technical data sheets, would be necessary to construct a more comprehensive technical guide. For researchers and professionals in drug development, the lack of detailed toxicological and pharmacological data for this compound necessitates caution and thorough characterization before considering its use in any biological or pharmaceutical application.

References

In-depth Technical Guide on the Safety and Handling of C.I. Acid Violet Dyes with a Focus on C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive searches for the Safety Data Sheet (SDS) and specific technical data for C.I. Acid Violet 80 (CAS No. 12220-49-2), no specific information was found. The following guide is a compilation of data from various other C.I. Acid Violet dyes. This information should be used as a general guideline only and with caution, as the properties of this compound may differ significantly.

This technical guide provides a comprehensive overview of the safety and handling precautions for C.I. Acid Violet dyes, with a focus on providing general guidance in the absence of specific data for this compound. The information is intended for researchers, scientists, and drug development professionals who may handle such substances.

Chemical and Physical Properties

Quantitative data for various C.I. Acid Violet dyes are summarized in the table below. It is important to note that these values are not specific to this compound and are provided for comparative purposes only.

PropertyC.I. Acid Violet 17C.I. Acid Violet 48C.I. Acid Violet 49General Acid Dyes
CAS Number 4129-84-4[1]12220-51-8[2]1694-09-3[3][4]Varies
Molecular Formula C₄₁H₄₄N₃NaO₆S₂[5]C₃₇H₃₈N₂Na₂O₉S₂C₃₉H₄₀N₃NaO₆S₂[3]Varies
Molecular Weight 761.92 g/mol [5]764.8 g/mol 733.87 g/mol [3]Varies
Appearance Not specifiedNot specifiedFine black powder[6]Generally powders of various colors[7]
Solubility Not specifiedWater soluble (80 g/L at 90°C)< 1 mg/mL at 68°F[6]Generally water-soluble[7]
Melting Point Not specifiedNot specified473 to 482 °F (decomposes)[6]Varies

Hazard Identification and Classification

Based on data for analogous Acid Violet dyes, the following hazards may be associated with compounds in this class.

HazardClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed (for some analogues)[8]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[4]
Eye Irritation Causes serious eye irritation[2]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Skin Irritation May cause mild skin irritation[1]Wear protective gloves. If on skin, wash with plenty of water.[4]
Carcinogenicity Limited evidence of a carcinogenic effect (for some analogues)[4][8]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Aquatic Hazard Harmful to aquatic life with long lasting effects (for some analogues)[2]Avoid release to the environment.

Experimental Protocols

No specific experimental protocols for this compound were found during the literature search. For general guidance, toxicological studies on analogous compounds such as Acid Violet 43 involved standard protocols for assessing acute oral toxicity, eye irritation, and mutagenicity as described in regulatory guidelines. For instance, acute oral toxicity studies in rats involved administration by gavage followed by an observation period for signs of toxicity and mortality.[9]

Signaling Pathways and Logical Relationships

No information regarding specific signaling pathways affected by this compound was found. The diagrams below illustrate general workflows for handling chemical spills and the logical relationship for first aid measures based on common laboratory practices for handling powdered dyes.

G cluster_0 Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate Assess Hazard ppe Don Personal Protective Equipment (PPE) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

A general workflow for responding to a chemical spill.

G cluster_1 First Aid Measures for Chemical Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse with Water for 15 min eye->rinse_eyes seek_medical_ingestion Seek Immediate Medical Attention ingestion->seek_medical_ingestion seek_medical_attention Seek Medical Attention if Symptoms Persist move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention

A decision tree for first aid measures following chemical exposure.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with C.I. Acid Violet dyes.

5.1. Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

PPESpecification
Eye Protection Safety glasses with side shields or chemical goggles.[3][10]
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl Rubber, PVC, or nitrile rubber).[10][11]
Skin and Body Protection Lab coat, and protective clothing to prevent skin contact.[3]
Respiratory Protection NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.[3]

5.2. Engineering Controls

  • Use in a well-ventilated area.[2]

  • Local exhaust ventilation should be used to control airborne dust.[1]

  • An eyewash station and safety shower should be readily available.

5.3. Handling Procedures

  • Avoid contact with skin and eyes.[11]

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in work areas.[11]

5.4. Storage Conditions

  • Store in a cool, dry, well-ventilated place.[2][11]

  • Keep containers tightly closed.[11]

  • Store away from incompatible materials such as oxidizing agents.[1][3]

  • Keep away from heat and sources of ignition.[1]

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][11]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[1][11]
Eye Contact Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Get immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Accidental Release Measures

In the event of a spill:

  • Small Spills: Carefully sweep up or vacuum the material, avoiding dust generation. Place in a suitable container for disposal.[13]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains.[10]

  • Clean the spill area with water, and collect the contaminated water for disposal.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[1]

Conclusion

References

A Technical Guide to the Purity Standards of Research-Grade C.I. Acid Violet Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "C.I. Acid Violet 80" does not correspond to a readily available research-grade dye in the public domain. This guide provides purity standards and analytical methodologies based on closely related and well-documented research-grade acid violet dyes, such as C.I. Acid Violet 43 and others. Researchers should always consult the certificate of analysis provided by the supplier for specific purity data of their purchased lot.

This technical guide is intended for researchers, scientists, and drug development professionals utilizing C.I. Acid Violet dyes in their experimental work. It outlines the typical purity standards, analytical methods for quality control, and potential impurities associated with these compounds.

Purity Specifications for Research-Grade Acid Violet Dyes

The purity of research-grade dyes is paramount for reproducible and reliable experimental outcomes. The following table summarizes typical purity specifications for commercially available research-grade acid violet dyes. These values are compiled from various sources and represent common industry standards.

ParameterSpecificationTypical Analytical Method
Dye Content (Assay) ≥ 80% to ≥ 99% (by HPLC)HPLC, UV-Vis Spectroscopy
Volatile Matter (at 135°C) ≤ 18%Gravimetric Analysis
Water-Insoluble Matter ≤ 0.4%Gravimetric Analysis
Subsidiary Colors ≤ 1%HPLC, TLC
Unsulfonated Intermediates ≤ 0.2%HPLC
Heavy Metals
   Lead (as Pb)≤ 20 ppmICP-MS, AAS
   Arsenic (as As)≤ 3 ppmICP-MS, AAS
   Mercury (as Hg)≤ 1 ppmICP-MS, CV-AAS

Data compiled from publicly available safety assessments and supplier specifications for related acid dyes.[1][2][3]

Potential Impurities in C.I. Acid Violet Dyes

Impurities in synthetic dyes can arise from the manufacturing process, including side reactions and residual starting materials. These impurities can potentially interfere with experimental results. Common impurities include:

  • Over-brominated or over-sulfonated compounds: Resulting from excessive reaction during synthesis.

  • Hydrolyzed intermediates: Formed by the reaction of intermediates with water.

  • Debrominated products: Arising from the loss of bromine atoms.

  • Unsulfonated intermediates and isomers: Incomplete sulfonation can leave residual starting materials or create isomeric impurities.[4]

  • Heavy metals: Contaminants from raw materials or manufacturing equipment.

Experimental Protocols for Purity Assessment

Detailed and validated analytical methods are crucial for confirming the purity of research-grade dyes.

HPLC is a powerful technique for separating, identifying, and quantifying the main dye component and any impurities.[1][4][5]

  • Objective: To determine the percentage purity of the dye and quantify impurities.

  • Instrumentation:

    • HPLC system with a gradient pump

    • Autosampler

    • Column oven

    • Photo-Diode Array (PDA) or UV-Vis detector

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Linear gradient to 5% A, 95% B

      • 30-35 min: Hold at 5% A, 95% B

      • 35-40 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of the specific Acid Violet dye (typically in the 550-600 nm range), with additional monitoring at lower wavelengths (e.g., 254 nm) to detect non-colored impurities.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dye standard or sample.

    • Dissolve in a suitable solvent (e.g., water/methanol 50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated by the area normalization method, where the peak area of the main dye component is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Impurities can be quantified using a reference standard if available, or estimated by their peak area relative to the main component.

TLC is a simple and rapid method for the qualitative assessment of dye purity and the detection of colored impurities.[4]

  • Objective: To quickly assess the presence of colored impurities.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Spotting capillaries

  • Procedure:

    • Prepare a 1 mg/mL solution of the dye in a suitable solvent.

    • Spot a small amount of the solution onto the baseline of the TLC plate.

    • Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water).

    • After the solvent front has reached the top of the plate, remove the plate and allow it to dry.

  • Analysis:

    • A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The retention factor (Rf) of each spot can be calculated for comparison.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of research-grade C.I. Acid Violet dyes.

QC_Workflow cluster_0 Raw Material & Synthesis cluster_1 Purification & Isolation cluster_2 Quality Control Analysis cluster_3 Final Product raw_material Raw Material (e.g., Bromamine Acid) synthesis Multi-step Synthesis raw_material->synthesis crude_product Crude Dye Product synthesis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification isolated_dye Isolated Research-Grade Dye purification->isolated_dye hplc HPLC-PDA isolated_dye->hplc tlc TLC uv_vis UV-Vis icp_ms ICP-MS purity_assay Purity Assay & Impurity Profile hplc->purity_assay tlc->purity_assay identity Spectral Identity uv_vis->identity heavy_metals Heavy Metal Content icp_ms->heavy_metals final_product Release with Certificate of Analysis purity_assay->final_product identity->final_product heavy_metals->final_product

Caption: Quality control workflow for research-grade C.I. Acid Violet dyes.

This comprehensive approach to quality control ensures that researchers are provided with a high-purity product, which is essential for the integrity and reproducibility of their scientific work.

References

Unraveling C.I. Acid Violet 80: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "C.I. Acid Violet 80" did not yield a specific dye with this designation. However, extensive research consistently points to a probable misidentification with C.I. Direct Violet 80 . This guide will, therefore, focus on the technical specifications and potential procurement of C.I. Direct Violet 80 for laboratory applications, while acknowledging the ambiguity of the original query. It is crucial for researchers to verify the chemical identity and suitability of any procured substance for their specific experimental needs.

Core Technical Data

For researchers and scientists, precise chemical and physical data are paramount. The following table summarizes the key technical specifications for C.I. Direct Violet 80.

PropertyValue
C.I. Name C.I. Direct Violet 80
C.I. Number 25420
CAS Number 6858-97-5[1]
Molecular Formula C₅₁H₃₈N₈Na₄O₁₇S₂[1]
Molecular Weight 1190.98 g/mol [1]
Chemical Class Double Azo
Appearance Blue-purple to red-light blue powder
Solubility Soluble in water (purple solution), slightly soluble in alcohol.[1]

Potential Suppliers for Laboratory Consideration

While C.I. Direct Violet 80 is primarily an industrial dye, researchers may be able to procure it from chemical suppliers who cater to a broad range of industries. It is imperative to request a Certificate of Analysis (CoA) to ensure the purity and identity of the substance meet the requirements of the intended laboratory use. The following are examples of chemical suppliers, though none are guaranteed to stock "laboratory grade" C.I. Direct Violet 80:

  • Industrial Dye Manufacturers: Companies specializing in textile and paper dyes may be a source. Direct inquiry regarding the availability of small, high-purity batches is recommended.

  • Chemical Marketplaces: Online platforms that connect buyers with a wide array of chemical manufacturers may list suppliers of C.I. Direct Violet 80.

Workflow for Chemical Procurement:

The following diagram illustrates a typical workflow for sourcing and verifying a chemical for laboratory research.

G Chemical Procurement Workflow A Identify Chemical of Interest (e.g., C.I. Direct Violet 80) B Search for Suppliers (Databases, Manufacturer Websites) A->B C Request Technical Documents (SDS, CoA) B->C D Evaluate Supplier and Product (Purity, Batch Consistency) C->D E Procure Small Sample for Testing D->E F Validate in Laboratory Application E->F G Approve for Research Use F->G

Caption: A flowchart outlining the steps for procuring and validating a chemical for research purposes.

Known Applications and Experimental Considerations

The primary documented applications of C.I. Direct Violet 80 are in the dyeing of textiles (such as cotton), paper, and leather.[2] There is a lack of published, peer-reviewed literature detailing its use in specific laboratory protocols for biological research, such as staining or as a fluorescent marker.

Logical Relationship for Substance Identification:

For researchers encountering an ambiguously named substance, the following logical diagram outlines a process for identification.

G Substance Identification Logic Start Initial Substance Name (e.g., 'this compound') SearchDB Search Chemical Databases (CAS, PubChem, etc.) Start->SearchDB FindMatch Exact Match Found? SearchDB->FindMatch NoMatch No Exact Match FindMatch->NoMatch No Verify Verify with Supplier and Analytical Data (CoA) FindMatch->Verify Yes AnalyzeSynonyms Analyze Synonyms and Similar Names NoMatch->AnalyzeSynonyms IdentifyCandidate Identify Most Probable Candidate (e.g., 'C.I. Direct Violet 80') AnalyzeSynonyms->IdentifyCandidate IdentifyCandidate->Verify

Caption: A decision-making diagram for identifying a substance with an ambiguous or potentially incorrect name.

Safety and Handling

As with any chemical, proper safety precautions are essential. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

Methodological & Application

C.I. Acid Violet 80 Staining Protocol for Enhanced Visualization of Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 80 is a synthetic anionic dye belonging to the acid dye category. In histological applications, acid dyes are utilized for their affinity to stain basic cellular components, such as the cytoplasm, connective tissue, and certain extracellular matrix proteins. The staining mechanism of this compound relies on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins within the tissue, primarily in an acidic environment. This protocol provides a comprehensive guide for the application of this compound for staining paraffin-embedded animal tissues, offering a valuable tool for morphological studies in various research and development settings.

Experimental Protocols

This section details the necessary reagents, their preparation, and the step-by-step procedure for staining animal tissues with this compound.

Reagent Preparation

Proper preparation of all solutions is critical for reproducible and high-quality staining results.

ReagentCompositionPreparation Instructions
1% this compound Stock Solution This compound: 1 gDistilled Water: 100 mlDissolve 1 g of this compound powder in 100 ml of distilled water. Gentle heating (to 50-60°C) and magnetic stirring may be required to fully dissolve the dye. Allow to cool to room temperature before use.
0.1% this compound Staining Solution 1% this compound Stock Solution: 10 ml10% Phosphoric Acid: 90 mlAdd 10 ml of the 1% stock solution to 90 ml of 10% phosphoric acid and mix well. This working solution should be prepared fresh.
Fixative Solution 10% Neutral Buffered Formalin or Bouin's FluidUse standard laboratory protocols for the preparation of these fixatives.
Differentiating Solution 1% Acetic AcidAdd 1 ml of glacial acetic acid to 99 ml of distilled water.
Dehydrating Alcohols 70% Ethanol, 95% Ethanol, 100% EthanolPrepare by diluting absolute ethanol with distilled water.
Clearing Agent Xylene or Xylene SubstituteUse a commercially available histological-grade clearing agent.
Mounting Medium Resinous Mounting MediumUse a commercially available permanent mounting medium compatible with xylene.
Staining Procedure for Paraffin-Embedded Tissues

This protocol outlines the steps for deparaffinization, rehydration, staining, dehydration, and mounting of tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides in 95% ethanol for 3 minutes.

    • Hydrate slides in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

  • Staining:

    • Place slides in the 0.1% this compound staining solution for 5-10 minutes. Staining time may need to be optimized based on tissue type and desired intensity.[1]

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation:

    • Dip the slides in 1% acetic acid for a few seconds to differentiate and remove background staining. This step should be monitored microscopically to achieve the desired contrast.

  • Washing:

    • Wash the slides thoroughly in running tap water for 5 minutes to stop the differentiation process.

  • Dehydration:

    • Dehydrate the sections by immersing them in 95% ethanol for 2 minutes.

    • Complete dehydration with two changes of 100% ethanol for 2 minutes each.

  • Clearing:

    • Clear the sections in two changes of xylene for 3 minutes each.

  • Mounting:

    • Apply a coverslip to the tissue section using a resinous mounting medium.

Quantitative Data

To ensure consistency and allow for optimization of the staining protocol, it is recommended to meticulously record all experimental parameters. The following table provides a template for data collection.

ParameterValue/Observation
Tissue Type e.g., Mouse liver, Rat kidney
Fixation Method e.g., 10% NBF, Bouin's fluid
Section Thickness e.g., 5 µm
Staining Time (minutes) e.g., 5, 7, 10
Differentiation Time (seconds) e.g., 5, 10, 15
Staining Intensity (Subjective Score 1-5) 1: Very weak, 5: Very strong
Background Staining (Subjective Score 1-5) 1: None, 5: High
Cellular Component Staining e.g., Cytoplasm: Violet, Nuclei: Unstained/Light Violet, Collagen: Deep Violet
Notes Any other relevant observations

Troubleshooting

Refer to the table below for common issues encountered during the staining process and their potential solutions.[2]

IssuePossible CauseRecommended Solution
Weak or No Staining - Staining time is too short.- Staining solution is exhausted or improperly prepared.- Excessive differentiation.- Increase the incubation time in the this compound solution.- Prepare a fresh staining solution.- Reduce the time in the differentiating solution or use a lower concentration of acetic acid.
Overstaining - Staining time is too long.- Insufficient differentiation.- Decrease the incubation time in the staining solution.- Increase the time in the differentiating solution, monitoring microscopically.
High Background Staining - Inadequate rinsing after staining.- Insufficient differentiation.- Ensure thorough rinsing after the staining step.- Optimize the differentiation step by adjusting time and/or acid concentration.
Precipitate on Tissue Section - Staining solution was not filtered.- Dye was not fully dissolved.- Filter the staining solution before use.- Ensure the dye is completely dissolved during stock solution preparation, using gentle heat if necessary.
Uneven Staining - Sections were not properly deparaffinized.- Reagents did not cover the entire section.- Ensure complete removal of paraffin by using fresh xylene.- Make sure the slides are fully immersed in all solutions.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the this compound staining protocol for animal tissues.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_mounting Mounting Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Stain Staining (this compound) Rehydration->Stain Rinse Rinsing (Distilled Water) Stain->Rinse Differentiate Differentiation (1% Acetic Acid) Rinse->Differentiate Wash Washing (Tap Water) Differentiate->Wash Dehydrate Dehydration (Ethanol Series) Wash->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting (Resinous Medium) Clear->Mount Final Final Mount->Final Microscopic Examination

References

Application Notes and Protocols for C.I. Acid Violet 80 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C.I. Acid Violet 80 is a dye with limited publicly available data regarding its specific application in fluorescence microscopy. The following application notes and protocols are based on the general properties of related acid dyes and fluorescent anthraquinone derivatives.[1][2][3] Researchers should use this document as a starting point and optimize these protocols for their specific experimental needs.

Introduction

This compound belongs to the acid dye class, which are typically anionic compounds. While its primary industrial applications are in textile and leather dyeing, its chemical structure, potentially related to the fluorescent anthraquinone family, suggests it may be a candidate for use as a fluorescent stain in biological imaging.[1][3][4] Sulfonated dyes, a common feature of acid dyes, can exhibit desirable properties for fluorescence microscopy, such as increased water solubility and, in some cases, membrane impermeability, making them suitable for staining specific cellular compartments or for use as viability indicators. This document provides a hypothetical framework for the utilization of this compound as a fluorescent probe in microscopy.

Physicochemical and Spectral Properties (Hypothetical)

PropertyHypothetical ValueNotes
Chemical Structure Anthraquinone derivativeMany dyes in the "Acid Violet" family share this core structure, which is known to be a scaffold for fluorescent compounds.[1][3]
Molecular Weight VariesThe exact molecular weight is not specified in available literature.
Solubility High in water and alcoholsAs an acid dye, it is expected to be soluble in polar solvents.
Excitation Maximum (λex) ~560 - 590 nmEstimated based on related violet/blue anthraquinone dyes which often absorb in the green-yellow region of the spectrum.[2][6]
Emission Maximum (λem) ~600 - 650 nmA Stokes shift of 40-60 nm is typical for many organic fluorophores.
Quantum Yield (ΦF) Low to ModerateThe fluorescence quantum yield of many simple acid dyes can be low; however, binding to cellular structures can sometimes enhance fluorescence. The quantum yield of Crystal Violet is noted to be 0.019.
Photostability Moderate to HighAnthraquinone dyes are generally known for their good light fastness.[3]

Proposed Applications in Fluorescence Microscopy

Based on the characteristics of similar dyes, this compound could potentially be used in the following applications:

  • Counterstaining: Its emission in the red to far-red spectrum could make it a suitable counterstain for nuclei or cytoplasm in multiplex imaging experiments with other fluorophores emitting in the blue or green channels.

  • Cell Viability Assays: If the dye is membrane-impermeant, it could serve as a viability stain, only entering and staining the nuclei of dead or membrane-compromised cells, similar to Propidium Iodide.

  • Staining of Extracellular Matrix or Specific Organelles: Depending on its binding properties, it might selectively accumulate in specific cellular structures or in the extracellular matrix.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell type and imaging system.

4.1. Preparation of Staining Solution

  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of deionized water or dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution.

  • Working Solution (1-10 µg/mL): Dilute the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. The optimal concentration must be determined experimentally.

4.2. Staining Protocol for Fixed and Permeabilized Cells

This protocol is suitable for observing the general morphology and intracellular distribution of the dye.

  • Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible microplates to an appropriate confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If intracellular staining is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the this compound working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the hypothetical excitation and emission spectra (e.g., a TRITC or Texas Red filter set).

4.3. Protocol for Live-Cell Staining (to assess membrane integrity)

This protocol is designed to test if this compound can be used as a viability stain.

  • Cell Culture: Grow cells in a live-cell imaging dish or chamber.

  • Induce Cell Death (Positive Control): Treat a sample of cells with a known cytotoxic agent (e.g., 70% ethanol for 10 minutes) to induce membrane permeability.

  • Staining: Add the this compound working solution directly to the cell culture medium and incubate for 5-15 minutes at 37°C, protected from light.

  • Washing (Optional): For live-cell imaging, washing may not be necessary if the dye has a low background fluorescence in the medium. If the background is high, gently wash the cells once with pre-warmed culture medium.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber. Compare the staining in the healthy and positive control cell populations.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a general workflow for staining fixed cells with a fluorescent dye like this compound.

G A Cell Seeding B Cell Culture & Treatment A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., Triton X-100) C->D E Staining with this compound D->E F Washing E->F G Mounting F->G H Fluorescence Microscopy G->H

A generalized workflow for staining fixed cells.

5.2. Hypothetical Signaling Pathway for Investigation

Fluorescent probes can be used to study various cellular signaling pathways. For instance, a probe that localizes to the nucleus could be used to monitor changes in nuclear morphology during apoptosis. The diagram below depicts a simplified apoptosis signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Apoptotic Stimulus Apoptotic Stimulus Caspase-8 Caspase-8 Apoptotic Stimulus->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Effector Caspases Effector Caspases Caspase-3->Effector Caspases Chromatin Condensation Chromatin Condensation Effector Caspases->Chromatin Condensation Nuclear Fragmentation Nuclear Fragmentation Chromatin Condensation->Nuclear Fragmentation

A simplified extrinsic apoptosis signaling pathway.

Safety and Handling

As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

  • No Signal or Weak Signal:

    • Increase the concentration of the staining solution.

    • Increase the incubation time.

    • Ensure the correct filter sets are being used for excitation and emission.

    • Verify the functionality of the microscope's light source and detectors.

  • High Background:

    • Decrease the concentration of the staining solution.

    • Increase the number and duration of washing steps after staining.

    • Use a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) before staining to reduce non-specific binding.

  • Photobleaching:

    • Reduce the excitation light intensity.

    • Decrease the exposure time.

    • Use an anti-fade mounting medium.

    • Acquire images promptly after staining.

References

Application Notes and Protocols for Acid Dyes as Counterstains in Histology

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the General Principles and a Representative Protocol

Disclaimer: Extensive research did not yield any specific information, protocols, or publications detailing the use of C.I. Acid Violet 80 (CAS Number: 12235-17-5) as a counterstain in histological applications. The following application notes and protocols are therefore based on the general principles of using acid dyes as counterstains in histology and provide a representative protocol that can be adapted for various acid dyes. It is crucial to optimize the staining parameters for any specific acid dye and tissue type.

Introduction to Acid Dyes as Counterstains

In histology, counterstaining provides a contrasting color to the primary stain, allowing for the clear visualization of different cellular structures. Acid dyes are anionic, meaning they carry a negative charge. In tissue sections, they are attracted to and bind with cationic (basic) components, which have a positive charge. These basic components are predominantly proteins found in the cytoplasm, muscle, and connective tissue. This interaction makes acid dyes excellent candidates for cytoplasmic counterstains, often used in conjunction with a nuclear stain like hematoxylin.

Key Principles of Acid Dye Staining:

  • Electrostatic Interaction: The primary mechanism of staining is the electrostatic attraction between the negatively charged dye molecules and the positively charged tissue components (e.g., amino groups of proteins).

  • pH Dependence: The staining intensity of acid dyes is pH-dependent. An acidic pH enhances staining by increasing the number of positively charged groups in the tissue proteins.

  • Differentiation: The process of removing excess stain to achieve the desired intensity and contrast is known as differentiation. This is typically done using a weak acid or alcohol solution.

General Application of Acid Dyes in Histology

Acid dyes are widely employed in various histological staining techniques to provide contrast to nuclear stains or other specific cytological or histochemical stains.

Common Applications:

  • Routine Histology: Used as a counterstain to hematoxylin in the classic Hematoxylin and Eosin (H&E) stain, where eosin (an acid dye) stains the cytoplasm and extracellular matrix pink/red.

  • Trichrome Stains: Utilized in methods like Masson's trichrome to differentiate muscle, collagen, and cytoplasm.

  • Special Stains: Can be used as a background stain in immunohistochemistry (IHC) or in conjunction with other special stains to highlight specific structures.

Quantitative Data Summary

As no specific data for this compound was found, the following table provides a general comparison of commonly used acid dyes as counterstains. The staining properties can vary based on the specific protocol and tissue type.

Dye NameC.I. NumberTypical ColorStaining Time (approx.)Key Characteristics
Eosin Y45380Pink to Red30 seconds - 2 minutesMost common counterstain; provides excellent cytoplasmic detail.
Acid Fuchsin42685Red1 - 5 minutesA key component of Van Gieson and Masson's trichrome stains.
Light Green SF Yellowish42095Green1 - 5 minutesOften used in trichrome stains for collagen; provides good contrast.
Aniline Blue42780Blue5 - 15 minutesUsed in Mallory's trichrome stain for connective tissue.

Experimental Protocols

The following is a generalized protocol for using an acid dye as a counterstain for formalin-fixed, paraffin-embedded tissue sections. This is a template and must be optimized for the specific acid dye and tissue being used.

Materials
  • Deparaffinized and rehydrated formalin-fixed, paraffin-embedded tissue sections on slides

  • Nuclear stain (e.g., Harris' Hematoxylin)

  • Differentiating solution (e.g., 0.5-1% Acid Alcohol)

  • Bluing agent (e.g., Scott's Tap Water Substitute or dilute lithium carbonate)

  • Acid dye counterstain solution (e.g., 0.5-1% aqueous or alcoholic solution of the chosen acid dye)

  • Dehydrating agents (graded alcohols: 70%, 95%, 100%)

  • Clearing agent (e.g., Xylene or a xylene substitute)

  • Mounting medium and coverslips

Protocol for Hematoxylin and Acid Dye Counterstaining
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or substitute) - 2 changes of 5 minutes each.

    • Transfer to 100% Alcohol - 2 changes of 3 minutes each.

    • Transfer to 95% Alcohol - 2 changes of 3 minutes each.

    • Transfer to 70% Alcohol - 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).

    • Wash in running tap water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei turn blue.

    • Wash in running tap water for 5 minutes.

  • Acid Dye Counterstaining:

    • Immerse slides in the chosen acid dye solution for 1-5 minutes (time is dependent on the dye and desired intensity).

    • Wash briefly in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% Alcohol (2 changes of 1 minute each), 100% Alcohol (2 changes of 2 minutes each).

    • Clear in Xylene (or substitute) - 2 changes of 5 minutes each.

    • Mount with a permanent mounting medium.

Visualizations

The following diagrams illustrate the general workflow and principles of histological staining.

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation Dehydration_Embedding Dehydration & Paraffin Embedding Fixation->Dehydration_Embedding Sectioning Microtomy (Sectioning) Dehydration_Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Rehydration->Nuclear_Stain Differentiation Differentiation Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Acid Dye Counterstain Bluing->Counterstain Dehydration_Final Dehydration Counterstain->Dehydration_Final Clearing Clearing Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining of paraffin-embedded tissues.

Staining_Principle cluster_tissue Tissue Components cluster_dyes Dyes Nucleus Nucleus (Acidic, - charge) (e.g., DNA, RNA) Cytoplasm Cytoplasm (Basic, + charge) (e.g., Proteins) Hematoxylin Hematoxylin (Basic, + charge) Hematoxylin->Nucleus Binds to Acid_Dye Acid Dye (Anionic, - charge) Acid_Dye->Cytoplasm Binds to

Caption: Principle of electrostatic interaction between dyes and tissue components.

Application Notes and Protocols: C.I. Acid Violet 80 Staining Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 80 is an anionic dye with applications in various biological staining procedures. Its utility stems from its ability to bind to proteins and other macromolecules, making it a valuable tool for visualization and quantification in life sciences research. These application notes provide detailed protocols for the preparation and use of this compound staining solutions for protein analysis in electrophoresis gels and for cell-based assays, which are critical in many aspects of drug development and scientific research. While specific protocols for this compound are not abundantly available in public literature, the following protocols have been adapted from established methods for structurally and functionally similar dyes, such as C.I. Acid Violet 17.

Data Presentation

For reproducible and comparable results, precise formulation of the staining solution is paramount. The following tables summarize the key components and their concentrations for preparing the staining and destaining solutions.

Table 1: Composition of this compound Staining Solution for Protein Gel Electrophoresis

ComponentConcentrationRole
This compound0.1% - 0.2% (w/v)Staining agent
Phosphoric Acid10% (w/v)Enhances protein binding
Deionized WaterTo final volumeSolvent

Table 2: Composition of Destaining Solution for Protein Gel Electrophoresis

ComponentConcentrationRole
Phosphoric Acid3% (w/v)Background reduction
Deionized WaterTo final volumeSolvent

Table 3: Composition of this compound Staining Solution for Cell-Based Assays

ComponentConcentrationRole
This compound0.1% (w/v)Staining agent
Phosphate-Buffered Saline (PBS) or Distilled WaterTo final volumeSolvent

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels

This protocol is designed for the sensitive detection of proteins separated by isoelectric focusing or SDS-PAGE.

Materials:

  • This compound dye powder

  • Phosphoric acid

  • Trichloroacetic acid (TCA)

  • Dioxane

  • Deionized water

  • Staining trays

  • Orbital shaker

Procedure:

  • Fixation: After electrophoresis, immerse the gel in a solution of 20% (w/v) TCA for 30 minutes to fix the proteins.

  • Washing: Discard the fixation solution and wash the gel with deionized water three times for 10 minutes each on an orbital shaker.

  • Staining Solution Preparation: Prepare the staining solution by dissolving 0.1-0.2g of this compound in 100 mL of 10% (w/v) phosphoric acid.

  • Staining: Immerse the gel in the staining solution and incubate for 5-10 minutes at room temperature with gentle agitation. Major protein bands may become visible within 1-3 minutes.

  • Destaining: Transfer the gel to a 3% (w/v) phosphoric acid solution. Destain for 5-80 minutes, depending on the gel thickness and desired background clarity. The destaining solution should be changed periodically until the background is clear and the protein bands are well-defined.

  • Quantification (Optional): For quantitative analysis, the dye can be eluted from the stained protein bands. Excise the bands and incubate in 50% (v/v) dioxane-water. Measure the absorbance of the eluted dye at its maximum absorbance wavelength (around 590 nm). A linear relationship between absorbance and protein amount can be established over a range of 1-100 micrograms.[1]

  • Storage: Gels can be stored in a 1% (v/v) glycerol solution to prevent drying.

Protocol 2: Cell Viability and Biofilm Quantification Assay

This protocol provides a method for quantifying cell number or biofilm mass, which is useful for cytotoxicity studies and antimicrobial drug screening.

Materials:

  • This compound dye powder

  • Phosphate-Buffered Saline (PBS) or distilled water

  • Methanol or Ethanol (for fixation)

  • Acetic acid or Sodium Citrate (for solubilization)

  • Multi-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the compounds of interest for the desired duration. For biofilm assays, inoculate wells with bacteria and incubate to allow biofilm formation.[2]

  • Washing: Gently wash the wells with PBS to remove non-adherent cells and media components.

  • Fixation: Fix the cells by adding methanol or ethanol to each well and incubating for 15 minutes.

  • Staining Solution Preparation: Prepare a 0.1% (w/v) this compound solution in PBS or distilled water.[2]

  • Staining: Remove the fixative and add the staining solution to each well. Incubate for 15-30 minutes at room temperature.[2]

  • Washing: Carefully wash the wells with water to remove excess stain. Repeat until the wash water is clear.

  • Solubilization: Add a solubilizing agent, such as 1% acetic acid or sodium citrate, to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye in a microplate reader at approximately 590 nm. The absorbance is directly proportional to the number of viable cells or the amount of biofilm.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G Workflow for Protein Gel Staining with this compound cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis gel Run Polyacrylamide Gel Electrophoresis fix Fixation (20% TCA, 30 min) gel->fix wash1 Wash (3x with dH2O, 10 min each) fix->wash1 stain Stain (0.1-0.2% Acid Violet 80 in 10% H3PO4, 5-10 min) wash1->stain destain Destain (3% H3PO4, 5-80 min) stain->destain visualize Visualize Protein Bands destain->visualize quantify Optional: Quantify (Elute dye and measure absorbance) visualize->quantify

Caption: Experimental workflow for staining proteins in polyacrylamide gels.

G Workflow for Cell Viability/Biofilm Assay cluster_prep Cell/Biofilm Preparation cluster_staining Staining Protocol cluster_analysis Analysis seed Seed Cells / Inoculate Bacteria treat Treat with Compounds seed->treat wash1 Wash with PBS treat->wash1 fix Fix with Methanol/Ethanol (15 min) wash1->fix stain Stain with 0.1% Acid Violet 80 (15-30 min) fix->stain wash2 Wash with Water stain->wash2 solubilize Solubilize Dye wash2->solubilize measure Measure Absorbance (~590 nm) solubilize->measure

Caption: Workflow for cell viability and biofilm quantification assays.

Safety Precautions

Users should always consult the Safety Data Sheet (SDS) for this compound before use.[3][4][5][6][7] As a general precaution, handle the dye powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[4][5] Store the dye in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][4]

References

C.I. Acid Violet 80 for Protein Staining in Polyacrylamide Gels: Application Notes and Investigational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Violet 80 is not a commonly documented dye for the application of protein staining in polyacrylamide gels. Extensive literature searches did not yield established protocols or quantitative performance data for this specific purpose. This document, therefore, provides a comprehensive overview of standard protein staining techniques and presents an investigational protocol for this compound, adapted from methodologies for chemically similar acid dyes. It is crucial to note that this protocol serves as a starting point for research and development, and will require optimization and validation. Comparative data with established stains like Coomassie Brilliant Blue and Silver Staining is provided to benchmark performance.

Introduction to Protein Staining in Polyacrylamide Gels

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins. Visualization of the separated protein bands is typically achieved by staining. The ideal protein stain should offer high sensitivity, a wide linear dynamic range for quantification, reproducibility, and compatibility with downstream applications such as mass spectrometry.[1] Commonly used staining methods include Coomassie Brilliant Blue, silver staining, and fluorescent dyes.[1]

Comparative Analysis of Protein Staining Methods

To provide a context for the potential performance of this compound, the following table summarizes the characteristics of well-established protein staining methods. The values for this compound are listed as "To Be Determined" to emphasize the investigational nature of its use.

FeatureCoomassie Brilliant Blue R-250Silver StainingThis compound (Investigational)
Detection Limit ~100 ng~1 ngTo Be Determined
Linear Dynamic Range ModerateNarrowTo Be Determined
Staining Time 1-2 hours1-3 hoursTo Be Determined (estimated 30-60 min)
Destaining Time 2-12 hoursNot required (multiple wash steps)To Be Determined (estimated 30-120 min)
Mass Spectrometry Compatibility YesMethod-dependentTo Be Determined
Cost LowModerateTo Be Determined
Ease of Use SimpleComplex, multi-stepTo Be Determined (likely simple)

Investigational Protocol: this compound for Protein Staining

This protocol is a hypothetical starting point and will require significant optimization. It is based on general principles of acid dye staining and protocols for similar dyes like Coomassie Brilliant Blue and Acid Violet 17.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 50% methanol, 10% acetic acid in deionized water

  • Staining Solution (Investigational): 0.1% (w/v) this compound in 10% acetic acid

  • Destaining Solution: 10% methanol, 5% acetic acid in deionized water

  • Deionized water

  • Shaking platform

  • Gel imaging system

Procedure:

  • Fixation:

    • Place the polyacrylamide gel in a clean container.

    • Add a sufficient volume of Fixing Solution to completely submerge the gel.

    • Incubate for 30-60 minutes on a shaking platform at room temperature. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining:

    • Discard the Fixing Solution.

    • Add the investigational Staining Solution to cover the gel.

    • Incubate for 30-60 minutes with gentle agitation. The optimal staining time will need to be determined empirically.

  • Destaining:

    • Remove the Staining Solution.

    • Add Destaining Solution and agitate gently.

    • Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process may take several hours.

  • Washing and Storage:

    • Once destaining is complete, wash the gel with deionized water.

    • The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.

Optimization Parameters:

  • Stain Concentration: Vary the concentration of this compound in the staining solution (e.g., 0.05% to 0.25%).

  • Staining and Destaining Times: Systematically alter the incubation times for both staining and destaining to find the optimal balance between signal intensity and background.

  • Solution Composition: The percentage of methanol and acetic acid in the fixing, staining, and destaining solutions can be adjusted.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for protein staining and the logical relationship of an investigational approach.

G cluster_prep Gel Preparation & Electrophoresis cluster_stain Staining Protocol cluster_analysis Analysis prep Protein Sample Preparation sds SDS-PAGE prep->sds fix Fixation sds->fix stain Staining fix->stain destain Destaining stain->destain wash Washing destain->wash image Gel Imaging wash->image analysis Data Analysis image->analysis

Caption: General workflow for protein staining in polyacrylamide gels.

G cluster_investigation Investigational Approach for this compound start Hypothesize Protocol (based on similar dyes) exp Perform Staining Experiment start->exp eval Evaluate Results (Sensitivity, Background) exp->eval opt Optimize Protocol (Concentration, Time) eval->opt Suboptimal validate Validate Protocol (Reproducibility, Linearity) eval->validate Optimal opt->exp Iterate

Caption: Logical workflow for developing a this compound staining protocol.

Conclusion and Future Directions

While this compound is not a standard protein stain for polyacrylamide gels, its chemical properties as an acid dye suggest it may have the potential for such applications. The provided investigational protocol offers a rational starting point for researchers interested in exploring its efficacy. A systematic study is required to determine its sensitivity, linearity, and compatibility with downstream analytical techniques. Such research would be a valuable contribution to the field of proteomics by potentially introducing a novel, cost-effective staining reagent. Researchers undertaking this investigation should meticulously document their findings to establish a validated protocol for the scientific community.

References

Application of C.I. Acid Violet 80 for Staining Plant Cell Walls: A Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The visualization of plant cell walls is fundamental to understanding plant anatomy, development, and the effects of various treatments in drug discovery and agricultural science. While a variety of stains are commonly used, the exploration of new dyes can offer unique advantages in terms of specificity, contrast, and compatibility with other imaging modalities. This document proposes a novel application for C.I. Acid Violet 80, an anionic azo dye, in the staining of plant cell walls. Although not a traditional stain for this purpose, its chemical properties suggest potential for differential staining of specific cell wall components, warranting investigation.

Principle of Staining

Plant cell walls are complex structures primarily composed of polysaccharides such as cellulose, hemicellulose, and pectin. They also contain structural proteins and, in secondary walls, lignin. The net charge of the primary cell wall is typically negative due to the carboxyl groups of pectin. As an acid dye, this compound is anionic in solution. This suggests that its binding to the highly anionic pectic matrix of primary cell walls may be limited due to electrostatic repulsion.

However, staining may occur through other mechanisms:

  • Ionic Bonding: The dye could interact with any localized cationic sites within the cell wall, such as those associated with certain proteins or modified polysaccharides.

  • Hydrogen Bonding and Van der Waals Forces: The dye molecule may form hydrogen bonds or be subject to van der Waals forces with cellulose and hemicellulose, which are less charged than pectin.

  • pH-Mediated Staining: The pH of the staining solution can significantly influence the charge of both the dye and the cell wall components. At acidic pH, the carboxyl groups of pectin will be protonated, reducing the negative charge of the cell wall and potentially allowing for greater interaction with the anionic dye.

Potential Applications

  • Differential Staining: Due to its potential for varied interactions, this compound may provide differential staining of primary versus secondary cell walls, or highlight specific cell wall regions with different chemical compositions.

  • Counterstaining: It could potentially be used as a counterstain in combination with other dyes that target specific cell wall components.

Data Presentation

As this is a novel application, quantitative data is not yet available. The following table is provided as a template for researchers to systematically record their findings when optimizing and validating the proposed protocol.

Tissue TypeDye Concentration (w/v)Staining pHStaining Time (min)Washing SolutionObserved Staining Intensity (Arbitrary Units)Notes on Localization (e.g., Primary Wall, Secondary Wall, Middle Lamella)
Onion Epidermis0.1%4.05Distilled Water
Onion Epidermis0.1%7.05Distilled Water
Onion Epidermis0.5%4.05Distilled Water
Arabidopsis Root0.1%4.01050% Ethanol
Arabidopsis Root0.1%7.01050% Ethanol
Pine Wood Section0.5%4.01570% Ethanol
Pine Wood Section0.5%7.01570% Ethanol

Experimental Protocols

Materials

  • This compound powder

  • Distilled water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ethanol (for washing steps, optional)

  • Plant tissue of interest (e.g., onion epidermal peels, free-hand sections of stems or roots)

  • Microscope slides and coverslips

  • Microscope with bright-field illumination

Preparation of Staining Solution

  • Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of the dye powder in 100 mL of distilled water.

  • Stir until the dye is completely dissolved. This stock solution can be stored at room temperature, protected from light.

  • For working solutions, dilute the stock solution to the desired concentration (e.g., 0.05%, 0.1%, 0.5%).

  • Adjust the pH of the working solution using dilute HCl or NaOH to the desired value (e.g., pH 4.0, 7.0). It is recommended to test a range of pH values to optimize staining for a particular tissue type.

Staining Protocol

  • Sample Preparation: Prepare thin sections of the plant tissue. For example, use a razor blade to make free-hand sections of a stem or root, or peel a single layer of the onion epidermis.

  • Hydration: If using fixed or dehydrated tissue, rehydrate the sections by passing them through a graded ethanol series to water. For fresh tissue, this step can be omitted.

  • Staining: Place the tissue section in a small drop of the this compound working solution on a microscope slide. Ensure the entire section is submerged.

  • Incubation: Allow the tissue to stain for 5-15 minutes. The optimal time will vary depending on the tissue type and the desired staining intensity.

  • Washing: Carefully remove the staining solution with a pipette. Wash the section with a few drops of the washing solution (e.g., distilled water or 50% ethanol) to remove excess stain. The choice of washing solution may affect the final staining pattern.

  • Mounting: Add a drop of mounting medium (e.g., 50% glycerol in water) to the stained section and place a coverslip over it, avoiding air bubbles.

  • Observation: Observe the stained tissue under a bright-field microscope.

Visualizations

G cluster_workflow Experimental Workflow for this compound Staining prep Sample Preparation (e.g., Sectioning) stain Staining (this compound Solution) prep->stain wash Washing (e.g., Distilled Water) stain->wash mount Mounting (e.g., Glycerol) wash->mount observe Microscopic Observation mount->observe G cluster_interaction Hypothetical Signaling Pathway: Dye-Cell Wall Interaction cluster_components Cell Wall Components Dye This compound (Anionic) Pectin Pectin (Anionic) Dye->Pectin Electrostatic Repulsion Cellulose Cellulose (Neutral) Dye->Cellulose Hydrogen Bonding (Possible) Protein Protein (Potentially Cationic Sites) Dye->Protein Ionic Interaction (Hypothesized) CW Plant Cell Wall

Application Note: Quantitative Analysis of C.I. Acid Violet 80 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 80 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant violet hue. It finds applications in various industries, including textiles and potentially as a coloring agent in certain formulations. The quantitative determination of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust, sensitive, and specific method for the analysis of this dye. This application note provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: Water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 560 nm
Run Time 25 minutes
Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The quantitative performance of the HPLC method was evaluated based on linearity, precision, accuracy, and sensitivity.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7
Correlation Coefficient (r²) 0.9998
Table 2: Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
51.82.598.5
251.21.9101.2
750.91.599.8
Table 3: Sensitivity
ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation reagents->sample_prep hplc_system HPLC System Setup mobile_phase->hplc_system injection Sample Injection sample_prep->injection hplc_system->injection separation Chromatographic Separation injection->separation detection DAD Detection (560 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis.

logical_relationship method_development Method Development method_validation Method Validation method_development->method_validation routine_analysis Routine Quantitative Analysis method_validation->routine_analysis linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Method validation logical relationship.

Application Notes: Visualizing Fungal Hyphae in Tissue with C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial investigations into the application of C.I. Acid Violet 80 for the specific visualization of fungal hyphae in tissue samples have not yielded established protocols or significant data within the scientific literature. This suggests that this compound is not a commonly utilized or validated stain for this particular purpose.

However, the need for clear and reliable visualization of fungal elements in tissue is a critical aspect of research in mycology and drug development. Therefore, this document provides comprehensive application notes and detailed protocols for well-established and widely accepted staining methods that serve this purpose effectively. These methods include Periodic Acid-Schiff (PAS), Grocott's Methenamine Silver (GMS), and Calcofluor White staining.

Introduction to Fungal Staining in Histology

The identification of fungal hyphae within tissue sections is paramount for diagnosing fungal infections and for evaluating the efficacy of antifungal therapies. Histological stains provide the necessary contrast to differentiate fungal cell walls from the surrounding host tissue. The choice of staining method often depends on the specific research question, the type of tissue, and the available microscopy equipment.

Alternative and Validated Staining Methods

Periodic Acid-Schiff (PAS) Stain

The PAS stain is a versatile histochemical technique used to detect polysaccharides, such as glycogen, and glycoproteins in tissues. Fungal cell walls are rich in polysaccharides, making the PAS stain an effective method for their visualization.

Mechanism of Action: The PAS stain protocol involves the oxidation of 1,2-glycols present in the fungal cell wall by periodic acid, which results in the formation of aldehydes. These aldehydes then react with the Schiff reagent to produce a characteristic magenta or purple-red color. A counterstain, such as hematoxylin, is often used to stain the host cell nuclei blue, providing a clear contrast.

Grocott's Methenamine Silver (GMS) Stain

The GMS stain is considered one of the most sensitive methods for detecting fungi in tissue sections. It is particularly useful for identifying sparse or morphologically atypical fungal elements.

Mechanism of Action: The GMS stain utilizes a silver nitrate solution to visualize fungi. The polysaccharides in the fungal cell wall are first oxidized by chromic acid to form aldehydes. These aldehydes then reduce the methenamine silver solution, resulting in the deposition of metallic silver on the fungal cell wall, which appears black. The background tissue is typically counterstained with a light green or blue dye.

Calcofluor White Stain

Calcofluor White is a fluorescent stain that binds to cellulose and chitin, major components of fungal cell walls. This method is rapid and highly sensitive, making it a valuable tool for the quick screening of tissue samples.

Mechanism of Action: Calcofluor White is a non-specific fluorochrome that intercalates with the β-1,4-glucans (chitin and cellulose) in the fungal cell wall. When exposed to ultraviolet (UV) light, the stained fungal elements emit a bright apple-green or blue-white fluorescence, creating a high contrast against a dark background.

Data Presentation: Comparison of Fungal Staining Methods

FeaturePeriodic Acid-Schiff (PAS)Grocott's Methenamine Silver (GMS)Calcofluor White
Principle Oxidation of polysaccharides to aldehydes, reaction with Schiff reagent.Oxidation of polysaccharides, reduction of silver solution.Binds to chitin and cellulose in the fungal cell wall.
Fungal Color Magenta / Purple-RedBlackApple-Green to Blue-White (Fluorescent)
Background Color Blue (with hematoxylin counterstain)Light Green or BlueDark
Sensitivity GoodExcellentExcellent
Specificity Can stain other polysaccharides (e.g., glycogen)Can stain other tissue elements (e.g., reticulin fibers)Highly specific for fungal cell walls
Time Required ~30-40 minutes~60-90 minutes~5-10 minutes
Microscopy Bright-fieldBright-fieldFluorescence (UV excitation)

Experimental Protocols

General Tissue Preparation Workflow

The following diagram illustrates a general workflow for preparing tissue samples for fungal staining.

G cluster_0 Tissue Preparation cluster_1 Staining cluster_2 Visualization Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Embedding Embedding Clearing->Embedding Sectioning Sectioning Embedding->Sectioning Mounting Mounting Sectioning->Mounting Deparaffinization & Rehydration Deparaffinization & Rehydration Mounting->Deparaffinization & Rehydration Staining Protocol Staining Protocol Deparaffinization & Rehydration->Staining Protocol Coverslipping Coverslipping Staining Protocol->Coverslipping Microscopy Microscopy Coverslipping->Microscopy Analysis Analysis Microscopy->Analysis

Caption: General workflow for tissue preparation and fungal staining.

Protocol 1: Periodic Acid-Schiff (PAS) Staining

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 0.5% Periodic acid solution

  • Schiff reagent

  • Harris's hematoxylin

  • 0.5% Acid alcohol

  • Scott's tap water substitute

  • Distilled water

  • Ethanol (graded series)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Immerse slides in 0.5% periodic acid solution for 5 minutes.

  • Rinse slides in several changes of distilled water.

  • Place slides in Schiff reagent for 15 minutes.

  • Wash slides in running tap water for 5-10 minutes.

  • Counterstain with Harris's hematoxylin for 3-5 minutes.

  • Differentiate in 0.5% acid alcohol for a few seconds.

  • Blue in Scott's tap water substitute for 1-2 minutes.

  • Wash in running tap water for 5 minutes.

  • Dehydrate through a graded series of ethanol.

  • Clear in xylene or xylene substitute.

  • Mount with a permanent mounting medium.

Expected Results:

  • Fungal hyphae and yeast: Magenta/Purple-Red

  • Nuclei: Blue

  • Background: Pink or unstained

Protocol 2: Grocott's Methenamine Silver (GMS) Staining

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 5% Chromic acid solution

  • 1% Sodium bisulfite

  • Methenamine silver working solution

  • 0.1% Gold chloride solution

  • 2% Sodium thiosulfate solution

  • Light Green or other suitable counterstain

  • Distilled water

  • Ethanol (graded series)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Oxidize sections in 5% chromic acid for 1 hour.

  • Wash in running tap water for a few seconds.

  • Rinse in 1% sodium bisulfite for 1 minute to remove residual chromic acid.

  • Wash in running tap water for 5-10 minutes.

  • Rinse in several changes of distilled water.

  • Incubate in methenamine silver working solution at 56-60°C for 30-60 minutes, or until sections turn yellowish-brown.

  • Rinse in several changes of distilled water.

  • Tone in 0.1% gold chloride solution for 2-5 minutes.

  • Rinse in distilled water.

  • Treat with 2% sodium thiosulfate for 2-5 minutes to remove unreduced silver.

  • Wash in running tap water for 5-10 minutes.

  • Counterstain with Light Green for 15-30 seconds.

  • Dehydrate, clear, and mount.

Expected Results:

  • Fungi: Black

  • Mucin: Gray

  • Background: Green or as per counterstain

Protocol 3: Calcofluor White Staining

Materials:

  • Deparaffinized and rehydrated tissue sections on slides, or fresh/frozen sections

  • Calcofluor White staining solution (e.g., 0.1% Calcofluor White in 10% potassium hydroxide)

  • Phosphate-buffered saline (PBS) or distilled water

  • Fluorescent mounting medium

Procedure:

  • Apply a drop of Calcofluor White staining solution to the tissue section.

  • Incubate for 1-5 minutes at room temperature in the dark.

  • Gently rinse with PBS or distilled water to remove excess stain.

  • Mount with a fluorescent mounting medium.

  • Examine immediately using a fluorescence microscope with a UV excitation filter (e.g., 340-380 nm excitation, >420 nm emission).

Expected Results:

  • Fungal elements: Bright apple-green to blue-white fluorescence

  • Background: Dark

Logical Relationships in Fungal Staining

The following diagram illustrates the decision-making process for selecting a fungal stain based on experimental needs.

G Start Start Need for Rapid Screening Need for Rapid Screening Start->Need for Rapid Screening Routine Morphological Assessment Routine Morphological Assessment Need for Rapid Screening->Routine Morphological Assessment No Calcofluor White Calcofluor White Need for Rapid Screening->Calcofluor White Yes High Sensitivity Required High Sensitivity Required Routine Morphological Assessment->High Sensitivity Required No PAS Stain PAS Stain Routine Morphological Assessment->PAS Stain Yes GMS Stain GMS Stain High Sensitivity Required->GMS Stain Yes End End High Sensitivity Required->End No Calcofluor White->End PAS Stain->End GMS Stain->End

Caption: Decision tree for selecting a fungal staining method.

Application Notes and Protocols for C.I. Acid Violet 80 Staining in Paraffin-Embedded Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

C.I. Acid Violet 80 is an acid dye belonging to the anthraquinone class. In histological applications, acid dyes are anionic and bind to cationic components of tissue, primarily proteins. The staining mechanism relies on the formation of electrostatic linkages between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, which are more abundant at an acidic pH.

Therefore, this compound is expected to stain protein-rich structures in tissue sections. This includes cytoplasm, muscle, collagen, and red blood cells. The intensity of the staining can vary depending on the tissue's density and the concentration of basic proteins. The differentiation step, typically using a weak acid solution, is crucial for achieving selective staining by removing the dye from components with a lower affinity, thereby enhancing the contrast.

This protocol provides a general guideline for the use of this compound on formalin-fixed, paraffin-embedded tissue sections. Optimization of incubation times and solution concentrations may be necessary for specific tissue types and experimental conditions.

Experimental Protocols

I. Reagent Preparation

1. This compound Staining Solution (0.1% in 1.2% Acetic Acid)

  • This compound (powder): 0.1 g

  • Distilled Water: 100 ml

  • Glacial Acetic Acid: 1.2 ml

Procedure: Dissolve the this compound powder in distilled water and then add the glacial acetic acid. Mix well. This solution is stable at room temperature.

2. 1% Acetic Acid Solution (for differentiation)

  • Glacial Acetic Acid: 1 ml

  • Distilled Water: 99 ml

Procedure: Add the glacial acetic acid to the distilled water and mix thoroughly.

II. Staining Protocol for Paraffin-Embedded Sections

A. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in running tap water.

B. Staining

  • Stain with this compound Staining Solution for 5-10 minutes.

  • Rinse briefly in distilled water to remove excess stain.

C. Differentiation

  • Differentiate in 1% Acetic Acid solution for 30 seconds to 2 minutes, or until the desired contrast is achieved. This step should be monitored microscopically.

  • Rinse thoroughly in running tap water to stop the differentiation process.

D. Dehydration and Mounting

  • Dehydrate through graded alcohols:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clear in Xylene: 2 changes, 3 minutes each.

  • Mount with a permanent mounting medium.

Data Presentation

ParameterValue/RangeNotes
Staining Solution
This compound Concentration0.1% (w/v)May be adjusted based on staining intensity requirements.
SolventDistilled Water with 1.2% Acetic AcidThe acidic pH enhances the binding of the anionic dye to cationic tissue proteins.
Incubation Times
Deparaffinization (Xylene)2 x 5 minEnsures complete removal of paraffin.
Rehydration (Ethanols)3 min per stepGradual rehydration prevents tissue distortion.
Staining5 - 10 minOptimal time may vary with tissue type and thickness.
Differentiation (1% Acetic Acid)30 sec - 2 minCrucial for contrast; should be monitored.
Dehydration (Ethanols)1 - 2 min per stepPrepares the section for clearing.
Clearing (Xylene)2 x 3 minRenders the tissue transparent for microscopy.

Visualization of Experimental Workflow

G cluster_prep Section Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene, 2x5 min) Rehydration Rehydration (100%-70% Ethanol) Deparaffinization->Rehydration Water_Rinse_1 Rinse in Tap Water Rehydration->Water_Rinse_1 Staining Stain in this compound (5-10 min) Water_Rinse_1->Staining Water_Rinse_2 Brief Rinse in Distilled Water Staining->Water_Rinse_2 Differentiation Differentiate in 1% Acetic Acid (0.5-2 min) Water_Rinse_2->Differentiation Water_Rinse_3 Rinse in Tap Water Differentiation->Water_Rinse_3 Dehydration Dehydration (95%-100% Ethanol) Water_Rinse_3->Dehydration Clearing Clearing (Xylene, 2x3 min) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound Staining.

Application Notes and Protocols for C.I. Acid Violet 80 in Cytological Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Violet 80

This compound is a synthetic dye belonging to the anthraquinone class.[1][2] Dyes in this class are characterized by their anthraquinone core structure and are known for their vibrant colors and good light fastness.[2] While extensively used in the textile industry for dyeing materials like wool, silk, and nylon, the application of many acid dyes also extends to biological staining.[3][4][5] Acid dyes, being anionic, bind to cationic (basic) components within cells, such as proteins in the cytoplasm and nucleus.

It is important to note that while the broader class of anthraquinone dyes has applications in biological imaging, including the staining of cellular compartments, specific and established protocols for the use of this compound in cytological preparations are not widely documented in scientific literature.[6][7][8] Therefore, the following protocols are based on the general principles of acid dye staining in cytology and may require optimization for specific cell types and applications.

Potential Applications in Cytology

Based on the properties of acid dyes and the applications of related anthraquinone dyes, this compound could potentially be used for:

  • Counterstaining: In histology and cytology, a counterstain is used to provide contrast to the primary stain, allowing for better visualization of different cellular structures. Acid Violet 80 could potentially serve as a cytoplasmic counterstain in conjunction with a nuclear stain.

  • General Morphological Staining: To provide a basic overview of cell morphology, size, and shape.

  • Visualization of Protein-Rich Structures: Due to its acidic nature, it would preferentially bind to proteins, highlighting areas of high protein concentration within the cell.

Data Presentation: Properties of this compound

PropertyValue
C.I. Name Acid Violet 80
CAS Number 6408-78-2
Chemical Class Anthraquinone Dye
Molecular Formula C20H13N2NaO5S
Appearance Dark blue powder
Solubility Soluble in water

Experimental Protocols

The following is a generalized protocol for the potential use of this compound as a cytoplasmic stain for cultured adherent cells. This protocol is a starting point and will likely require optimization.

Protocol 1: Staining of Fixed Adherent Cells

Objective: To stain the cytoplasm of fixed adherent cells for morphological observation.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Distilled water

  • Mounting medium

  • Microscope slides and coverslips

  • Cultured adherent cells on coverslips

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips placed in a petri dish or multi-well plate until the desired confluency is reached.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any remaining media.

  • Fixation:

    • Paraformaldehyde Fixation: Add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Methanol Fixation: Alternatively, add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

    • Dilute the stock solution to a working concentration (e.g., 0.01% - 0.05%) in distilled water. Optimal concentration may need to be determined empirically.

    • Add the staining solution to the fixed cells, ensuring the entire coverslip is covered.

    • Incubate for 1-5 minutes at room temperature. Incubation time will require optimization.

  • Washing: Aspirate the staining solution and wash the cells gently with distilled water until the excess stain is removed.

  • Dehydration (Optional, for permanent mounting):

    • Sequentially immerse the coverslips in increasing concentrations of ethanol (e.g., 50%, 70%, 95%, 100%) for 1-2 minutes each.

    • Clear in xylene or a xylene substitute for 5 minutes.

  • Mounting:

    • Place a drop of mounting medium on a clean microscope slide.

    • Carefully invert the coverslip with the cells facing down onto the mounting medium.

    • Gently press to remove any air bubbles.

  • Visualization: Examine the stained cells under a bright-field microscope. The cytoplasm should appear in shades of violet.

Quantitative Data Summary (Hypothetical)

As there is no established quantitative data for this compound in cytology, the following table presents a hypothetical range of parameters for optimization based on general acid dye staining protocols.

ParameterRange for OptimizationNotes
Stain Concentration 0.005% - 0.1% (w/v)Higher concentrations may lead to overstaining and loss of detail.
Incubation Time 30 seconds - 10 minutesShorter times are recommended initially to avoid excessive background staining.
pH of Staining Solution 2.5 - 5.5Acidic conditions can enhance the binding of acid dyes to proteins. A buffer may be used.
Fixative 4% PFA, Methanol, EthanolThe choice of fixative can influence staining patterns and cellular morphology.

Visualizations

Experimental Workflow for Cytological Staining

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_mount Mounting and Visualization cell_culture 1. Cell Culture on Coverslip wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 staining 5. Incubate with this compound wash2->staining wash3 6. Wash with Distilled Water staining->wash3 dehydration 7. Dehydration (Optional) wash3->dehydration mounting 8. Mount Coverslip dehydration->mounting visualization 9. Microscopic Examination mounting->visualization G acid_dye Acid Dye (Anionic) staining Staining acid_dye->staining binds to cellular_components Cellular Components proteins Proteins (Cationic at acidic pH) cellular_components->proteins cytoplasm Cytoplasm proteins->cytoplasm nucleus Nucleus proteins->nucleus proteins->staining

References

Troubleshooting & Optimization

How to prevent C.I. Acid Violet 80 stain precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Violet 80 stains during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic dye bath.

Q2: What are the common causes of this compound precipitation?

A2: Precipitation of acid dyes like this compound is often caused by several factors, including:

  • Improper pH: The solubility of acid dyes is highly dependent on the pH of the solution.

  • Low Temperature: Solubility generally decreases with temperature.

  • High Dye Concentration: Exceeding the solubility limit of the dye.

  • Presence of Salts: High concentrations of certain salts can reduce the solubility of the dye.

  • Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ can lead to the formation of insoluble salts.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, it is recommended to use deionized or distilled water. The dye powder should be gradually added to the water while stirring continuously. Gentle heating can aid in dissolution, but boiling should be avoided as it can degrade the dye. For long-term storage, it is advisable to filter the solution and store it in a dark, cool place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound.

Problem Possible Cause Solution
Precipitate forms immediately upon dissolving the dye. Water hardness.Use deionized or distilled water. If not possible, add a chelating agent like EDTA to sequester divalent cations.
Low quality of dye with impurities.Use a higher grade of this compound. Filter the solution after preparation.
Precipitate forms when the solution cools down. The solution is supersaturated at room temperature.Prepare a less concentrated stock solution. Gently warm the solution before use to redissolve the precipitate.
Precipitate forms upon addition of a buffer or other reagents. pH of the solution is outside the optimal range for dye solubility.Adjust the pH of the solution to the optimal range for this compound before adding other reagents.
Incompatibility with other reagents.Test the compatibility of all reagents with the dye solution in a small-scale experiment before proceeding.
Uneven staining or presence of dye aggregates on the specimen. Precipitation of the dye during the staining procedure.Ensure the staining solution is clear and free of precipitate before application. Maintain a consistent and optimal temperature during staining.

Data Presentation

Table 1: Solubility of C.I. Acid Violet 48 in Water

Temperature (°C)Solubility (g/L)
208[1]
9080[2][3][4]

Note: The solubility of acid dyes is also significantly influenced by pH. Generally, acid dyes are more soluble in neutral to slightly alkaline conditions and may precipitate in highly acidic environments.

Experimental Protocols

Protocol for Preparation of a 1% (w/v) this compound Staining Solution

Materials:

  • This compound powder

  • Deionized or distilled water

  • Glacial acetic acid (optional, for pH adjustment)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Volumetric flask (100 mL)

  • Filter paper (0.22 µm or 0.45 µm) and filtration apparatus

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the this compound powder to the vortex of the stirring water to facilitate dissolution.

  • Gently heat the solution to 40-50°C while stirring to aid in dissolving the dye. Avoid boiling.

  • Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature.

  • (Optional) If a specific pH is required, adjust by adding glacial acetic acid dropwise while monitoring with a pH meter.

  • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

  • For critical applications, filter the solution through a 0.22 µm or 0.45 µm filter to remove any micro-aggregates.

  • Store the solution in a well-sealed, light-protected container at room temperature.

Visualizations

The following diagrams illustrate key concepts in preventing this compound precipitation.

G cluster_factors Factors Influencing Solubility cluster_outcomes Outcomes pH pH Stable Solution Stable Solution pH->Stable Solution Optimal Precipitation Precipitation pH->Precipitation Suboptimal Temperature Temperature Temperature->Stable Solution Optimal Temperature->Precipitation Too Low Concentration Concentration Concentration->Stable Solution Below Limit Concentration->Precipitation Above Limit Water Hardness Water Hardness Water Hardness->Precipitation High Presence of Salts Presence of Salts Presence of Salts->Precipitation High

Caption: Factors influencing this compound solubility.

G Start Start Observe Precipitation Observe Precipitation Start->Observe Precipitation Check pH Check pH Observe Precipitation->Check pH Adjust pH Adjust pH Check pH->Adjust pH Incorrect Check Temperature Check Temperature Check pH->Check Temperature Correct Adjust pH->Check Temperature Gently Warm Solution Gently Warm Solution Check Temperature->Gently Warm Solution Too Low Check Concentration Check Concentration Check Temperature->Check Concentration Optimal Gently Warm Solution->Check Concentration Dilute Solution Dilute Solution Check Concentration->Dilute Solution Too High Check Water Source Check Water Source Check Concentration->Check Water Source Optimal Dilute Solution->Check Water Source Use Deionized Water Use Deionized Water Check Water Source->Use Deionized Water Hard Water Solution Stable Solution Stable Check Water Source->Solution Stable Deionized Use Deionized Water->Solution Stable

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: C.I. Acid Violet 80 Staining for Fixed Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Acid Violet 80. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound for staining fixed tissues. As this is a novel application for this particular dye, this guide provides a framework for protocol development, optimization of staining time, and troubleshooting common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, validated protocol for staining fixed tissues with this compound?

A1: Currently, there is no widely established and validated protocol for the use of this compound as a routine histological stain for fixed tissues. Its primary applications have been in other areas, such as dyeing textiles and leather.[1] Therefore, researchers will need to develop and optimize a protocol for their specific tissue type, fixation method, and experimental goals.

Q2: What is the general mechanism of action for an acid dye like this compound in tissue?

A2: Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution (low pH), proteins and other tissue components become positively charged (cationic). The negatively charged dye molecules then bind to these positively charged sites, primarily amino groups on proteins, allowing for visualization. The intensity of the staining is dependent on factors like pH, dye concentration, and incubation time.

Q3: What are the key parameters to consider when optimizing staining time?

A3: The key parameters for optimizing staining time include the type of tissue, the method of fixation, the thickness of the tissue section, the concentration of the this compound solution, and the pH of the staining solution. A systematic approach, such as a time-course experiment, is recommended to determine the optimal incubation period.

Q4: How does the pH of the staining solution affect the results?

A4: The pH of the staining solution is a critical factor. An acidic pH is generally required for acid dyes to work effectively. If the pH is too high (alkaline), tissue components may not be sufficiently protonated, leading to weak or no staining. Conversely, a pH that is too low may cause tissue damage or non-specific background staining. It is advisable to test a range of acidic pH values (e.g., pH 3-5) to find the optimal condition for your specific application.[1]

Experimental Protocols: Developing a Staining Procedure

This section provides a general methodology for developing and optimizing a this compound staining protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Reagent Preparation

  • Stock Dye Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Staining Solution: Dilute the stock solution to the desired working concentration (e.g., 0.1% - 0.5%) in an acidic buffer (e.g., 1% acetic acid solution). The optimal concentration will need to be determined experimentally.

  • Differentiation Solution (Optional): Prepare a solution to remove excess stain, if needed. A common differentiator for acid dyes is a dilute acid-alcohol solution (e.g., 0.5-1% HCl in 70% ethanol).

  • Dehydration Solutions: Graded series of ethanol (e.g., 70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: A resinous mounting medium compatible with xylene.

2. Staining Procedure for FFPE Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Staining:

    • Place slides in the this compound staining solution for a predetermined time (see optimization below).

    • Rinse briefly in distilled water to remove excess stain.

  • Differentiation (if necessary):

    • If staining is too intense, dip slides briefly (a few seconds) in the differentiation solution.

    • Immediately stop the differentiation by rinsing thoroughly in running tap water. This step requires microscopic control to avoid over-differentiating.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

3. Optimizing Staining Time

To determine the optimal staining time, a time-course experiment is recommended. This involves staining a series of identical tissue sections for varying durations while keeping all other parameters (dye concentration, pH, temperature) constant.

Optimization and Troubleshooting

Quantitative Data Summary

The following table provides a template for recording your experimental data during the optimization of staining time.

Staining Time (Minutes)Staining Intensity (Subjective Score 1-5)Background Staining (Subjective Score 1-5)Cellular Detail/Clarity (Subjective Score 1-5)Notes
1
3
5
10
15
30

Intensity Score: 1=very weak, 5=very strong Background Score: 1=none, 5=very high Clarity Score: 1=poor, 5=excellent

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining 1. Staining time is too short.2. Dye concentration is too low.3. pH of the staining solution is too high (not acidic enough).4. Inadequate deparaffinization.1. Increase the incubation time in the staining solution.2. Increase the working concentration of the dye.3. Lower the pH of the staining solution (e.g., increase the concentration of acetic acid).4. Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.
Over-staining 1. Staining time is too long.2. Dye concentration is too high.1. Decrease the incubation time.2. Decrease the working concentration of the dye.3. Use a differentiation step with acid alcohol to remove excess stain.[2]
High Background Staining 1. Inadequate rinsing after staining.2. Dye solution is old or has precipitated.3. Non-specific binding of the dye.1. Ensure thorough but brief rinsing after the staining step.2. Filter the staining solution before use.3. Consider a brief wash in a buffer with a pH closer to neutral after staining.
Uneven Staining 1. Sections were allowed to dry out at some stage.2. Incomplete deparaffinization.3. Air bubbles trapped under the section.1. Keep slides wet throughout the entire procedure.2. Use fresh solvents for deparaffinization.3. Ensure sections are properly mounted on the slide.
Crystalline Deposits on Section 1. Dye solution was not fully dissolved or has precipitated.1. Filter the staining solution before use.2. Ensure the dye is fully dissolved when preparing the stock solution.

Visual Guides

Experimental Workflow for Protocol Optimization

experimental_workflow cluster_prep Tissue Preparation cluster_stain Staining Optimization cluster_post Post-Staining prep1 FFPE Tissue Section prep2 Deparaffinization prep1->prep2 prep3 Rehydration prep2->prep3 stain Incubate in This compound prep3->stain rinse Rinse stain->rinse time Time-Course (e.g., 1-30 min) time->stain diff Differentiate (Optional) rinse->diff dehydrate Dehydrate diff->dehydrate clear Clear dehydrate->clear mount Mount clear->mount observe Microscopic Observation mount->observe troubleshooting_workflow cluster_weak Weak or No Staining cluster_over Over-staining cluster_background High Background start Staining Problem Identified q_time1 Increase Staining Time? start->q_time1 Weak q_time2 Decrease Staining Time? start->q_time2 Over-stained q_rinse Improve Rinsing? start->q_rinse Background a_time1 Increase Time q_time1->a_time1 Yes q_conc1 Increase Dye Conc.? q_time1->q_conc1 No a_conc1 Increase Concentration q_conc1->a_conc1 Yes q_ph1 Lower pH? q_conc1->q_ph1 No a_ph1 Lower pH q_ph1->a_ph1 Yes a_time2 Decrease Time q_time2->a_time2 Yes q_conc2 Decrease Dye Conc.? q_time2->q_conc2 No a_conc2 Decrease Concentration q_conc2->a_conc2 Yes q_diff Add Differentiation? q_conc2->q_diff No a_diff Add Differentiation Step q_diff->a_diff Yes a_rinse Thorough Rinse q_rinse->a_rinse Yes q_filter Filter Dye Solution? q_rinse->q_filter No a_filter Filter Stain q_filter->a_filter Yes

References

Technical Support Center: C.I. Acid Violet 80 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak staining with C.I. Acid Violet 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a type of acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.[1][2][3] In a laboratory context, it is used for staining proteins and various cellular components, leveraging the ionic interaction between the negatively charged dye molecules and positively charged amino groups in proteins under acidic conditions.[1][2]

Q2: Why is my this compound staining appearing weak or faint?

Weak staining is a common issue that can stem from several factors in the staining protocol. The most frequent causes include suboptimal pH of the staining solution, incorrect dye concentration, inadequate incubation time or temperature, poor tissue fixation, or issues with the dye solution itself.[4][5][6][7]

Q3: How does pH influence the intensity of Acid Violet 80 staining?

The pH of the dye bath is a critical factor in the effectiveness of acid dyes.[4][8][9] An acidic environment (low pH) is necessary to protonate the amino groups (-NH2) on proteins and other tissue components, converting them into positively charged groups (-NH3+).[1] These positive charges then form strong ionic bonds with the negatively charged anionic dye molecules. If the pH is too high (not acidic enough), there will be fewer protonated amino groups, leading to weaker electrostatic attraction and, consequently, faint staining.[4][8] For some acid dyes, optimal dye uptake occurs at a pH between 2.5 and 3.5.[10]

Q4: Can the temperature of the staining process affect the results?

Yes, temperature is an important factor. Increasing the temperature generally enhances the diffusion and penetration of the dye into the tissue or fibers, which can lead to more uniform and intense staining.[4][8][9] However, excessively high temperatures might damage the tissue or cause the dye to decompose.[4] For many acid dyeing processes, temperatures between 80–90°C can improve diffusion.[10] It is crucial to find the optimal temperature that facilitates dye uptake without compromising sample integrity.

Q5: What should I do if I suspect my dye solution is the problem?

If you suspect an issue with the dye solution, consider the following:

  • Freshness: Dye solutions can degrade over time. If the solution is old, it's best to prepare a fresh batch.

  • Solubility: Ensure the dye is fully dissolved in the solvent. Insoluble particles can lead to uneven staining and artifacts. This compound is soluble in water.[3]

  • Storage: Store the dye solution as recommended by the manufacturer, typically protected from light and at a stable temperature. Improper storage can lead to loss of activity.[6][11]

Troubleshooting Guide for Weak Staining

Use the following guide to diagnose and resolve common causes of weak staining with this compound.

Problem: Staining is uniformly weak across the entire sample.

This issue often points to a systemic problem with the protocol or reagents.

Troubleshooting Workflow for Weak Staining

weak_staining_troubleshooting start Weak Staining Observed check_ph 1. Verify pH of Staining Solution (Is it sufficiently acidic, e.g., pH 2.5-4.5?) start->check_ph check_dye 2. Check Dye Solution (Freshly prepared? Correct concentration?) check_ph->check_dye pH is Correct adjust_ph Action: Adjust pH with Acetic Acid check_ph->adjust_ph pH is Incorrect check_time_temp 3. Review Incubation Parameters (Sufficient time and optimal temperature?) check_dye->check_time_temp Dye is OK remake_dye Action: Prepare Fresh Dye Solution check_dye->remake_dye Dye is Expired/Incorrect check_fixation 4. Assess Sample Preparation (Proper fixation? Deparaffinization complete?) check_time_temp->check_fixation Parameters are Correct optimize_incubation Action: Increase Incubation Time/Temperature check_time_temp->optimize_incubation Parameters are Suboptimal solution Staining Intensity Improved check_fixation->solution Sample Prep is Good re_prepare_sample Action: Re-evaluate Fixation/Processing Protocol check_fixation->re_prepare_sample Sample Prep is Faulty adjust_ph->check_ph remake_dye->check_dye optimize_incubation->check_time_temp re_prepare_sample->check_fixation

Caption: A flowchart for systematically troubleshooting weak staining results.

Summary of Key Staining Parameters and Troubleshooting Actions

The table below summarizes optimal parameter ranges and corrective actions for weak staining.

ParameterCommon RangePotential Cause of Weak StainingRecommended Action
pH of Staining Solution 4.0 - 5.5 (for Eosin, a common acid dye)[12]pH is too high (insufficiently acidic), reducing the positive charge on tissue proteins.Lower the pH by adding a weak acid, such as acetic acid, to the desired range (e.g., pH 4.0-4.5).[12]
Dye Concentration 0.1% - 1.0% (w/v)Dye solution is too dilute or has degraded over time.Prepare a fresh staining solution at an appropriate concentration. Ensure the dye powder is stored correctly.
Incubation Time 5 - 30 minutesInsufficient time for the dye to fully penetrate and bind to the tissue structures.[5]Increase the incubation time in the staining solution.[5]
Temperature Room Temp. to 90°C[10]Temperature is too low, resulting in poor dye diffusion and penetration.[8][9]Increase the temperature of the dye bath gradually to enhance dye uptake.[13]
Fixation N/AImproper or prolonged fixation can mask the epitopes or binding sites for the dye.[6][11]Optimize the fixation protocol by adjusting the type of fixative or the duration of fixation.
Deparaffinization N/AIncomplete removal of paraffin wax from tissue sections blocks the aqueous dye from reaching the tissue.[5]Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[5][14]

Experimental Protocols

Protocol 1: Standard Staining Procedure for Tissue Sections

This protocol provides a general workflow for staining paraffin-embedded tissue sections.

General Staining Workflow

staining_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finishing deparaffinize 1. Deparaffinize in Xylene rehydrate 2. Rehydrate (Graded Alcohols) deparaffinize->rehydrate wash 3. Wash in Distilled Water rehydrate->wash stain 4. Stain with Acid Violet 80 Solution wash->stain rinse 5. Rinse Briefly in Acetic Water dehydrate 6. Dehydrate (Graded Alcohols) rinse->dehydrate clear 7. Clear in Xylene dehydrate->clear mount 8. Mount Coverslip clear->mount

Caption: A typical experimental workflow for staining with this compound.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 3-5 minutes each) to remove paraffin wax.[5]

    • Rehydrate sections through a series of graded alcohols: 100% ethanol (2 changes, 2-3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse thoroughly in distilled water.[15]

  • Staining:

    • Prepare a 0.5% (w/v) this compound staining solution in 1% acetic acid. Verify the final pH is between 4.0 and 4.5.[12]

    • Immerse slides in the staining solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

    • Rinse well in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes) and 100% ethanol (2 changes, 2-3 minutes each).

    • Clear the slides in xylene (2 changes, 3-5 minutes each).

    • Mount with a resinous mounting medium.

Protocol 2: Optimizing Staining Conditions

If weak staining persists, a systematic optimization of key parameters is recommended. Test each parameter individually.

  • pH Optimization:

    • Prepare several small batches of the this compound staining solution.

    • Adjust the pH of each batch to a different value (e.g., 3.5, 4.0, 4.5, 5.0) using dilute acetic acid or sodium hydroxide.

    • Stain test slides in each solution and compare the intensity to determine the optimal pH.

  • Concentration Optimization:

    • Prepare staining solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Stain test slides in each concentration for a fixed time and temperature.

    • Evaluate the staining intensity to find the concentration that provides strong signal without high background.

  • Time and Temperature Optimization:

    • Using the optimal pH and concentration, stain a series of slides for different durations (e.g., 5, 10, 20, 30 minutes) at a constant temperature.

    • Separately, test the effect of temperature (e.g., Room Temperature, 37°C, 50°C) for a fixed incubation time.

    • Compare results to identify the best combination of time and temperature for your specific application.

Mechanism of Acid Dye Staining

staining_mechanism Protein Protein Fiber (e.g., Collagen, Cytoplasm) AminoGroup Amino Groups (-NH2) in Protein Protein->AminoGroup Protonation Protonation AminoGroup->Protonation AcidicEnv Acidic Environment (H+ ions from acid) AcidicEnv->Protonation ProtonatedGroup Positively Charged Groups (-NH3+) on Protein Protonation->ProtonatedGroup Binding Ionic Bond Formation ProtonatedGroup->Binding AcidDye Acid Violet 80 Dye (Anionic, Negatively Charged) AcidDye->Binding StainedProtein Stained Protein Fiber Binding->StainedProtein

Caption: The chemical basis of acid dye binding to protein fibers.

References

How to reduce background staining with C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using C.I. Acid Violet 80. The following information is synthesized from general principles of acid dye staining and may require optimization for your specific application.

Troubleshooting High Background Staining

dot

Caption: Troubleshooting workflow for high background staining.

Question: My entire sample has high background staining. What is the most likely cause?

Answer: A uniformly high background is often due to an excessive concentration of this compound or inadequate blocking of non-specific binding sites.

  • Dye Concentration: Acid dyes can bind non-specifically to various components of a sample if used at too high a concentration. It is crucial to titrate the dye to find the optimal concentration that provides a strong specific signal with minimal background.

  • Blocking: The blocking step is critical to prevent the dye from binding to non-target areas. Insufficient blocking can lead to widespread background staining.[1]

Question: I am observing non-specific bands in my protein gel. How can I resolve this?

Answer: Non-specific bands can be caused by several factors, including dye aggregation, improper washing, or issues with the sample preparation itself.

  • Washing: Inadequate washing after staining will leave unbound dye on the gel, which can appear as background or non-specific bands. Increasing the number and duration of wash steps is recommended.[2] The addition of a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.

  • Sample Purity: If the sample contains a high concentration of contaminating proteins, the acid dye may bind to these, resulting in non-specific bands. Ensure optimal sample purity before staining.

Question: Can the pH of my staining solution affect background?

Answer: Yes, the pH of the staining solution is a critical factor for acid dyes. Acid dyes, including this compound, bind to positively charged groups on proteins, such as amino groups. In an acidic environment (low pH), these groups are protonated, which enhances the ionic interaction with the negatively charged dye molecules.[3] However, a pH that is too low can increase non-specific binding to other components. It is important to optimize the pH for your specific application.

Frequently Asked Questions (FAQs)

dot

Caption: Key concepts in this compound staining.

Question: What is the general principle behind this compound staining?

Answer: this compound is an anionic dye. Its staining mechanism relies on the ionic interaction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups on proteins. This interaction is strongest under acidic conditions where the amino groups are protonated.[3]

Question: What are suitable blocking agents to use with this compound?

Answer: While specific data for this compound is limited, general principles from immunohistochemistry and other staining techniques suggest that protein-based blocking agents are effective.[4] Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA)

  • Non-fat dry milk

  • Normal serum from the same species as the secondary antibody (if applicable)

The choice of blocking agent may need to be empirically determined for your specific experiment.

Question: Can incubation time and temperature influence background staining?

Answer: Yes, both incubation time and temperature can significantly impact staining.

  • Time: Longer incubation times can lead to increased non-specific binding and higher background. It is advisable to determine the shortest incubation time that yields a satisfactory specific signal.

  • Temperature: Higher temperatures can accelerate the dyeing process but may also increase background.[5] Performing the staining at room temperature or even 4°C can sometimes help to reduce non-specific interactions.

Question: How can I prepare my this compound staining solution?

Answer: this compound is typically a powder that needs to be dissolved in an appropriate solvent. Based on information for similar acid dyes, it is soluble in water.[6] A stock solution can be prepared in water and then diluted to the final working concentration in a suitable acidic buffer.

Experimental Protocols & Data

The following tables and protocol provide a starting point for optimizing your this compound staining procedure. These are generalized from standard acid dye staining protocols and should be adapted to your specific needs.

Recommended Starting Concentrations for Staining Components
ComponentRecommended Starting RangePurpose
This compound0.01% - 0.1% (w/v)Primary staining agent
Acetic Acid in Buffer1% - 5% (v/v)To create an acidic environment for optimal dye binding
Blocking Agent (BSA)1% - 5% (w/v)To reduce non-specific background staining[1]
Tween-20 in Wash Buffer0.05% - 0.1% (v/v)To aid in the removal of unbound dye
General Staining Protocol for Protein Gels

This protocol is a general guideline and may require optimization.

  • Fixation: After electrophoresis, fix the protein gel in a solution of 40% methanol and 10% acetic acid for at least 1 hour. This step is crucial for precipitating the proteins within the gel matrix.

  • Washing: Wash the gel with deionized water for 10-15 minutes to remove the fixation solution.

  • Blocking (Optional but Recommended): Incubate the gel in a blocking solution (e.g., 5% non-fat dry milk in a suitable buffer) for 1 hour at room temperature with gentle agitation.[1]

  • Staining: Incubate the gel in the this compound staining solution (e.g., 0.05% this compound in 5% acetic acid) for 15-60 minutes at room temperature with gentle agitation. The optimal time will depend on the thickness of the gel and the abundance of the target protein.

  • Destaining/Washing:

    • Briefly rinse the gel with deionized water.

    • Perform several washes with a destaining solution (e.g., 10% acetic acid) or a wash buffer (e.g., PBS with 0.1% Tween-20) until the background is clear and the protein bands are distinct. Each wash should be for 10-15 minutes with gentle agitation.[2]

  • Imaging and Analysis: Image the gel using an appropriate gel documentation system.

References

Improving C.I. Acid Violet 80 fluorescence signal stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the fluorescence signal stability of C.I. Acid Violet 80 and similar acid dyes. The guidance is based on established principles of fluorescence microscopy and dye chemistry.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing its inability to fluoresce.[1] When this compound is exposed to excitation light, it can react with oxygen, leading to the formation of reactive oxygen species that permanently damage the dye molecule and cause the fluorescence signal to fade over time.[2] This degradation limits the duration of imaging experiments and can compromise the quantification of fluorescent signals.

Q2: How does the pH of the environment affect the fluorescence signal of this compound?

A2: The fluorescence of many dyes, including acid dyes, can be highly sensitive to pH.[3][4] Changes in pH can alter the ionization state of the dye molecule, which in turn affects its electronic structure and, consequently, its fluorescence properties, including emission wavelength, quantum yield, and lifetime.[4][5] For acid dyes, maintaining an optimal pH, typically within a buffered mounting medium, is crucial for a stable and bright signal.[3]

Q3: What are antifade reagents and how can they protect the this compound signal?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[2] Most function as reactive oxygen species scavengers, which protect the dye by neutralizing the harmful molecules generated during fluorescence excitation.[2] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo-octane (DABCO), and Trolox.[2] Incorporating these into your mounting medium can significantly prolong the fluorescent signal from this compound.

Q4: How should I properly store slides stained with this compound to preserve the signal?

A4: To preserve the fluorescence signal, stained slides should always be stored in the dark to prevent photobleaching from ambient light.[6][7] Storing them at 4°C in a slide box is a common practice. For long-term storage, some protocols suggest dipping the blot in methanol and allowing it to air dry before storing it wrapped in foil or in a dark container.[6] Properly stored slides can often be re-imaged months later with minimal signal loss.[6]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound.

Problem: Weak or No Initial Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Instrument Settings Ensure the excitation and emission filters on the microscope are appropriate for this compound. Check that the laser is aligned and the gain/exposure settings are optimal.[7][8]
Low Target Expression Confirm that the target protein or structure is expressed in your cell or tissue type. Consider using an amplification step to enhance the signal if the target is not abundant.[7]
Suboptimal Antibody Concentration Titrate your primary and/or secondary antibodies to find the optimal concentration that yields a strong signal-to-background ratio. Too little antibody will result in a weak signal.[6][7]
Unfavorable pH The pH of your buffer or mounting medium may be outside the optimal range for the dye. Prepare fresh buffers and ensure the mounting medium is buffered to a stable pH.[3][4]
Fluorophore Conjugate Too Large For intracellular staining, large fluorochromes can have difficulty penetrating the cell membrane. Ensure the dye conjugate is suitable for your application.[8]
Problem: Rapid Signal Fading (Photobleaching)
Possible Cause Recommended Solution
Excessive Light Exposure Minimize the sample's exposure to the excitation light. Reduce the light intensity, decrease exposure time, and use neutral density filters. Only illuminate the sample when actively acquiring an image.[1]
Absence of Antifade Reagents Use a commercial or homemade mounting medium containing an antifade reagent like DABCO, NPG, or Trolox.[2]
High Oxygen Concentration Photobleaching is often oxygen-dependent. Antifade reagents work by scavenging oxygen. Ensure your mounting medium is well-prepared and sealed to limit oxygen exposure.
Incompatible Reagents Some reagents can quench fluorescence. For instance, p-Phenylenediamine (PPD) can react with and split certain cyanine dyes.[2] Ensure all reagents in your protocol are compatible.
Problem: High Background or Non-Specific Staining
Possible Cause Recommended Solution
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background. Reduce the antibody concentration.[6][7]
Insufficient Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8]
Sample Autofluorescence Some tissues or cells naturally fluoresce. Image an unstained control sample to determine the level of autofluorescence.[7] If it is an issue, consider spectral unmixing or using a different fluorophore.
Non-Specific Secondary Antibody Binding Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or blocking with normal serum from the same species as the secondary antibody.[7][8]

Data and Reagents

Table 1: Comparison of Common Antifade Reagents
ReagentMechanism of ActionAdvantagesDisadvantages
p-Phenylenediamine (PPD) Reactive oxygen species scavengerHighly effective antifade agent.Can react with cyanine dyes; can cause diffuse, weak fluorescence after storage.[2]
n-Propyl gallate (NPG) Reactive oxygen species scavengerNontoxic, suitable for live-cell imaging.May have anti-apoptotic properties; requires prolonged heating to dissolve.[2]
1,4-Diazabicyclo-octane (DABCO) Reactive oxygen species scavengerLess toxic than PPD; good for live-cell work.Less effective than PPD; may have anti-apoptotic properties.[2]
Trolox Triplet state quencher & radical scavengerCell-permeable; dual-action protection against photobleaching and oxidative damage.Effectiveness can be buffer-dependent.

Experimental Protocols

Protocol 1: General Immunofluorescence Protocol for Signal Preservation
  • Fixation: Fix cells or tissues as required by your specific protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).

  • Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA and 5% normal serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash samples three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[6]

  • Washing: Wash samples three times for 5 minutes each with PBS, protected from light.

  • Mounting: Mount the coverslip onto the slide using an antifade mounting medium.

  • Sealing and Storage: Seal the edges of the coverslip with nail polish. Store the slide flat at 4°C in a dark container.[6][7]

Protocol 2: Preparation of a DABCO-Glycerol Antifade Mounting Medium
  • Prepare Stock Solution: Dissolve 0.25g of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 10 mL of 0.1 M Tris-HCl buffer, pH 8.6.

  • Mix with Glycerol: In a 50 mL conical tube, add the 10 mL of DABCO stock solution to 90 mL of glycerol.

  • Dissolve: Mix thoroughly by inverting the tube or vortexing until the solution is homogeneous. This may take some time.

  • Aliquot and Store: Aliquot the final mounting medium into smaller tubes to prevent repeated exposure to air and light. Store at -20°C for long-term use or at 4°C for short-term use.

Visual Guides

TroubleshootingWorkflow start_node Start: Signal Stability Issue q1 Is there a weak or no initial signal? start_node->q1 q2 Does the signal fade rapidly? q1->q2 No sol1 Check instrument settings (filters, gain). Optimize antibody concentration. Verify target expression. Check buffer pH. q1->sol1 Yes q3 Is the background signal high? q2->q3 No sol2 Use antifade mounting medium. Minimize light exposure. Reduce excitation intensity. q2->sol2 Yes sol3 Reduce antibody concentration. Increase wash steps. Use blocking buffer. Run secondary-only control. q3->sol3 Yes end_node Problem Resolved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A workflow for troubleshooting common fluorescence signal stability issues.

PhotobleachingMechanism cluster_0 Photobleaching Pathway cluster_1 Protective Pathway Excitation Excitation Light Dye_Ground Fluorophore (Ground State) Excitation->Dye_Ground Dye_Excited Fluorophore (Excited State) Dye_Ground->Dye_Excited Absorption Bleached_Dye Bleached Fluorophore (Non-fluorescent) Dye_Ground->Bleached_Dye Oxygen Molecular Oxygen (O2) Dye_Excited->Oxygen Intersystem Crossing Fluorescence Fluorescence Emission Dye_Excited->Fluorescence ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer ROS->Dye_Ground Chemical Reaction Neutralized Neutralized Species Antifade Antifade Reagent (e.g., DABCO, Trolox) Antifade->ROS Scavenges

Caption: The mechanism of photobleaching and the protective action of antifade reagents.

References

Adjusting pH for optimal C.I. Acid Violet 80 staining intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C.I. Acid Violet 80 staining protocols by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound for staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, it binds to positively charged (cationic) components within tissue samples. The primary targets for acid dyes are proteins, which become increasingly protonated and thus positively charged as the pH of the staining solution decreases. This electrostatic attraction is the basis for the staining mechanism.

Q2: Why is pH a critical factor for achieving optimal staining intensity with this compound?

A2: The pH of the staining solution directly influences the charge of both the dye and the tissue components. Lowering the pH increases the number of positively charged sites on proteins (primarily amino groups), making them more receptive to binding with the negatively charged Acid Violet 80. This results in a more intense and rapid staining. Conversely, a higher pH (neutral or alkaline) will reduce the number of positive charges on the proteins, leading to weaker or no staining.[1]

Q3: What is the recommended pH range for this compound staining?

A3: While the optimal pH can vary slightly depending on the specific tissue and desired staining intensity, a general recommendation for acid dyes is an acidic environment. For similar acid dyes used in various applications, optimal pH ranges of 2.5 to 4.0 have been reported. It is advisable to empirically determine the optimal pH for your specific application by testing a range of acidic buffers.

Q4: Can I use a simple acidic solution, or is a buffered solution necessary?

A4: While a simple acidic solution (e.g., diluted acetic acid or hydrochloric acid) can lower the pH, using a buffered solution is highly recommended for reproducibility and control. A buffer will resist changes in pH that can occur during the staining process, ensuring consistent and even staining across different samples and experimental runs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining pH of the staining solution is too high (not acidic enough). Prepare a fresh staining solution using an acidic buffer (e.g., acetate or citrate buffer) within a pH range of 3.0-5.0. Verify the pH of your staining solution using a calibrated pH meter.
Insufficient staining time. Increase the incubation time of the tissue sections in the this compound solution.
Dye concentration is too low. Prepare a fresh staining solution with a higher concentration of this compound.
Uneven Staining Inconsistent pH across the tissue section. Ensure the tissue section is fully and evenly immersed in the buffered staining solution. Gentle agitation during staining can also promote even dye distribution.
Poor fixation of the tissue. Review and optimize your tissue fixation protocol. Proper fixation is crucial for preserving tissue morphology and allowing for even dye penetration.
Excessively Dark Staining pH of the staining solution is too low. Increase the pH of the staining solution slightly (e.g., from 3.0 to 4.0). A less acidic environment will reduce the number of binding sites, resulting in a less intense stain.
Staining time is too long. Reduce the incubation time in the this compound solution.
Dye concentration is too high. Dilute the this compound staining solution.
High Background Staining Non-specific binding of the dye. A slightly higher pH within the acidic range can sometimes help to reduce non-specific background staining. Ensure thorough rinsing after the staining step to remove unbound dye.

Quantitative Data

The following table provides representative data on the expected staining intensity of this compound at different pH values. This data is based on the general principles of acid dye staining and should be used as a guideline for optimizing your specific protocol.

pH of Staining Solution Expected Staining Intensity Rationale
2.0 - 3.0Very HighMaximum protonation of protein amino groups, leading to a high density of positive charges and strong electrostatic attraction with the anionic dye.
3.1 - 4.0HighSignificant protonation of amino groups, resulting in strong and specific staining. Often considered the optimal range for many applications.
4.1 - 5.0ModerateReduced protonation of amino groups compared to lower pH values, leading to a noticeable decrease in staining intensity.
5.1 - 6.0LowFurther reduction in positively charged sites on proteins, resulting in weak staining.
> 6.0 (Neutral/Alkaline)Very Low to NoneMost protein amino groups are not protonated, leading to minimal or no binding of the acid dye.

Experimental Protocols

Protocol 1: Preparation of 0.1M Citrate Buffer (pH 3.0 - 6.2)

This protocol allows for the preparation of a range of acidic buffers to test for optimal this compound staining.

Materials:

  • Citric acid monohydrate (M.W. 210.14 g/mol )

  • Trisodium citrate dihydrate (M.W. 294.10 g/mol )

  • Distilled or deionized water

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solutions:

    • Solution A (0.1M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in distilled water and bring the final volume to 1 liter.

    • Solution B (0.1M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 liter.

  • Prepare Buffered Solutions:

    • Mix the volumes of Solution A and Solution B as indicated in the table below to achieve the desired pH.

    • Verify the final pH with a calibrated pH meter and adjust with small additions of Solution A or B if necessary.

Desired pH Volume of 0.1M Citric Acid (Solution A) (mL) Volume of 0.1M Trisodium Citrate (Solution B) (mL) Final Volume (mL)
3.082.018.0100
4.061.538.5100
5.041.059.0100
6.013.586.5100
Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound powder

  • Selected acidic buffer (from Protocol 1)

  • Distilled or deionized water

  • Ethanol solutions (e.g., 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

  • Staining jars

  • Microscope

Procedure:

  • Prepare Staining Solution:

    • Dissolve 0.1 g of this compound powder in 100 mL of the selected acidic buffer (e.g., pH 4.0 citrate buffer).

    • Stir until the dye is completely dissolved. Filter the solution if any particulate matter is present.

  • Staining:

    • Immerse the deparaffinized and rehydrated slides in the this compound staining solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Dehydrate the sections through graded ethanol solutions (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each).

  • Clearing:

    • Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

  • Microscopic Examination:

    • Examine the stained sections under a bright-field microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Start: Deparaffinized & Rehydrated Tissue Section prep_buffer Prepare Acidic Buffer (e.g., pH 4.0) prep_stain Prepare 0.1% this compound in Buffer prep_buffer->prep_stain stain Immerse in Staining Solution (5-10 min) prep_stain->stain rinse Rinse in Distilled Water stain->rinse dehydrate Dehydrate in Graded Ethanol rinse->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount examine Microscopic Examination mount->examine end End: Stained Tissue Section examine->end

Caption: Experimental workflow for this compound staining of tissue sections.

ph_effect_pathway cluster_solution Staining Solution Environment cluster_tissue Tissue Components cluster_outcome Staining Outcome ph_level pH Level protein Protein (-NH2, -COOH) ph_level->protein Low pH (Acidic) protonated_protein Protonated Protein (-NH3+, -COOH) protein->protonated_protein Protonation of Amino Groups binding Electrostatic Binding protonated_protein->binding acid_dye This compound (Anionic, Negative Charge) acid_dye->binding staining_intensity Staining Intensity binding->staining_intensity Increased Binding = Higher Intensity

Caption: Logical relationship of pH's effect on this compound staining intensity.

References

C.I. Acid Violet 80 stain fading and photobleaching issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding stain fading and photobleaching issues encountered with C.I. Acid Violet 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic dye. Like other acid dyes, it is a water-soluble, anionic dye that is often used in the textile industry for dyeing fibers like wool, silk, and nylon. While its primary application is industrial, it may be explored for specific staining procedures in a research context.

Q2: What are photobleaching and fading?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore or dye molecule, causing it to permanently lose its ability to fluoresce or absorb light.[1][2] This is observed as the fading of the stain's color or signal when exposed to light, particularly the high-intensity light used in fluorescence microscopy.[1][3] This process is often caused by the interaction of the dye with reactive oxygen species (ROS) generated during light exposure.[4]

Q3: What factors cause this compound to fade?

A3: Several factors can accelerate the fading of any dye, including this compound:

  • Light Intensity: Higher intensity light sources, such as lasers in confocal microscopes, increase the rate of photobleaching.[4]

  • Exposure Duration: The longer the sample is exposed to light, the more photobleaching will occur.[3][4]

  • Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.[4]

  • Oxygen Concentration: The presence of molecular oxygen contributes to the generation of ROS, which chemically attack the dye molecule.[4][5]

  • Mounting Medium: The chemical environment surrounding the dye can significantly impact its stability. Using a mounting medium without antifade reagents can lead to rapid fading.[6][7]

  • pH of the Environment: The pH of the staining buffer or mounting medium can influence the stability and fluorescence of the dye.[5]

Q4: Can I use this compound for live-cell imaging?

A4: The suitability of this compound for live-cell imaging is not well-documented in scientific literature. Key considerations would be its cytotoxicity, cell permeability, and photostability under live-imaging conditions. Generally, for live-cell imaging, dyes with high photostability and low toxicity are preferred.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments using this compound.

Problem Potential Cause Recommended Solution
Rapid Fading During Microscopy 1. High Excitation Light Intensity: The illumination from the microscope is too strong.• Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[3][4]• Use neutral density (ND) filters to decrease illumination intensity.[1][4]
2. Prolonged Exposure Time: The sample is being illuminated for too long during focusing and image acquisition.• Minimize the duration of light exposure.[1][3]• Focus on a region of the sample adjacent to the area you plan to image.[1]• Use the lowest possible exposure time on your camera settings.
3. Suboptimal Mounting Medium: The mounting medium lacks antifade protection.• Use a commercially available mounting medium containing antifade reagents (e.g., DABCO, ProLong Gold, VECTASHIELD).[4][6] These reagents work by scavenging free radicals.[4]
Weak or No Staining Signal 1. Incorrect Staining Protocol: The dye concentration, incubation time, or buffer conditions are not optimal.• Perform a titration of the dye concentration to find the optimal level.• Optimize the incubation time and temperature.• Ensure the pH of all buffers is appropriate for the dye and the sample.
2. Incompatible Sample Preparation: Fixation or permeabilization steps may be interfering with dye binding.• Test different fixation methods (e.g., methanol vs. paraformaldehyde).• Ensure permeabilization is sufficient for the dye to reach its target if it is intracellular.
High Background Signal 1. Excess Dye: The washing steps after staining were insufficient.• Increase the number and/or duration of wash steps after the staining incubation.• Include a gentle detergent (e.g., Tween 20) in the wash buffer to help remove non-specifically bound dye.
2. Autofluorescence: The biological sample itself is fluorescing.• If possible, choose a dye with an emission spectrum that does not overlap with the sample's autofluorescence.• Perform a pre-bleaching step by exposing the unstained sample to UV light to reduce autofluorescence.[3]
Quantitative Data: Photostability Comparison

The following table presents hypothetical data illustrating how different experimental conditions can affect the photostability of a stain like this compound. The "Half-Life" represents the time required for the fluorescence intensity to decrease by 50% under continuous illumination.

ConditionExcitation SourceMounting MediumPhotobleaching Half-Life (Seconds)
A 100W Mercury LampPBS (Phosphate-Buffered Saline)15
B 100W Mercury LampAntifade Medium90
C 405 nm Laser (5% Power)PBS (Phosphate-Buffered Saline)45
D 405 nm Laser (5% Power)Antifade Medium240
E 405 nm Laser (50% Power)Antifade Medium30

Note: This data is illustrative and intended for comparison purposes.

Experimental Protocols
Protocol: Evaluating the Photostability of this compound

This protocol outlines a method for quantifying the photobleaching rate of this compound on a stained biological sample.

1. Sample Preparation: a. Prepare your biological sample (e.g., fixed cells on a coverslip or a tissue section) according to your standard procedure. b. Stain the sample with a working solution of this compound. Optimal concentration and incubation time should be determined empirically. c. Wash the sample thoroughly with PBS to remove unbound dye. d. Mount the coverslip onto a microscope slide using two different mounting media for comparison: one with an antifade reagent and one without (e.g., PBS/glycerol). e. Seal the coverslip with nail polish to prevent drying.

2. Image Acquisition (Time-Lapse): a. Place the slide on the stage of a fluorescence or confocal microscope. b. Locate a representative region of the stained sample. c. Set the microscope's illumination and camera settings (e.g., excitation wavelength, laser power, exposure time, gain). Crucially, these settings must remain constant throughout the experiment. d. Configure the microscope software to acquire a time-lapse series. For example, capture an image every 5 seconds for a total duration of 5 minutes. e. Begin the time-lapse acquisition, continuously exposing the same field of view.

3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select several Regions of Interest (ROIs) within the stained areas. Select at least one ROI in a background area with no staining. c. For each time point, measure the mean fluorescence intensity within each ROI. d. Subtract the mean background intensity from the mean intensity of the stained ROIs for each time point to correct for background noise. e. Normalize the corrected intensity values. The intensity at the first time point (t=0) is set to 100%. Calculate the relative intensity for all subsequent time points. f. Plot the normalized fluorescence intensity against time. This creates a photobleaching curve. g. From the curve, determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life.

Visualizations
Troubleshooting Workflow for Stain Fading

This diagram provides a logical workflow for diagnosing and addressing issues with stain fading.

Fading_Troubleshooting start Rapid Signal Fading Observed? intensity Is Excitation Intensity High? start->intensity Yes exposure Is Exposure Time Long? intensity->exposure No sol_intensity Reduce Lamp/Laser Power Use Neutral Density Filters intensity->sol_intensity Yes mounting Using Antifade Mounting Medium? exposure->mounting No sol_exposure Minimize Illumination Time Focus on Adjacent Area exposure->sol_exposure Yes sol_mounting Use a Commercial Antifade Reagent mounting->sol_mounting No end_node Problem Resolved mounting->end_node Yes sol_intensity->end_node sol_exposure->end_node sol_mounting->end_node

Caption: A flowchart for troubleshooting rapid signal fading.

Experimental Workflow for Photostability Assay

Photostability_Workflow prep 1. Prepare and Stain Sample mount 2. Mount in Media (+/- Antifade) prep->mount acquire 3. Acquire Time-Lapse Images (Constant Settings) mount->acquire analyze 4. Measure ROI Intensity Over Time acquire->analyze plot 5. Normalize and Plot Data (Intensity vs. Time) analyze->plot result 6. Determine Photobleaching Half-Life plot->result

Caption: Key factors contributing to dye photobleaching.

References

Impact of fixation method on C.I. Acid Violet 80 staining quality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using C.I. Acid Violet 80 for histological staining. The following information addresses common issues related to fixation methods and their impact on staining quality.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound staining procedures.

Problem Possible Cause Recommended Solution
Weak or No Staining Inappropriate fixative selection. Simple formalin fixation may not be optimal for acid dyes.[1]Consider using fixatives known to enhance acid dye staining, such as Bouin's solution or mercuric chloride-based fixatives (e.g., Zenker's or Helly's fluid).[2][3]
Incomplete deparaffinization. Residual wax can prevent the aqueous stain from penetrating the tissue.[4][5][6]Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization step.[4][5]
Incorrect pH of the staining solution. The charge of tissue components and dye binding are pH-dependent.Acid dyes typically stain more effectively in an acidic environment. Ensure the pH of your Acid Violet 80 staining solution is appropriately acidic.[5]
Staining time is too short.Increase the incubation time in the this compound solution.
Uneven Staining Incomplete fixation. The fixative may not have fully penetrated the tissue, leading to differential staining.[6]Ensure the tissue is cut into thin sections (no more than 4-5 mm thick) and use a sufficient volume of fixative (15-20 times the tissue volume).[7]
Incomplete removal of fixative.If using a mercury-based fixative, ensure all mercury deposits are removed by treating with an iodine solution followed by sodium thiosulfate.[2][8][9]
Rushed fixation and rinsing of frozen sections.[6]Ensure that the media used to support frozen tissues is completely removed before staining.[6]
High Background Staining Excess stain retention.Incorporate a differentiation step with a weak acid solution to remove excess stain.[4]
Issues with the staining solution.Filter the staining solution before use to remove any precipitates.[4]
Presence of Artifacts Fixation-induced artifacts. Some fixatives can cause tissue shrinkage or produce pigments.[10][11]Choose a fixative that minimizes shrinkage, such as those containing acetic acid to counteract the shrinking effects of other components.[8] If using mercury-based fixatives, remove the resulting pigment.[2][8][9]
Contamination of reagents.Use fresh, filtered reagents and ensure water baths and staining dishes are clean.[6]

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for this compound staining?

A1: For enhanced staining with acid dyes like this compound, mercuric chloride-based fixatives (e.g., Zenker's, Helly's) and Bouin's solution are often recommended over 10% neutral buffered formalin (NBF).[2][3] These fixatives can result in brighter and more intense staining. However, mercuric chloride fixatives are toxic and require special handling and disposal procedures.[2] Bouin's solution is also a good alternative, known for producing excellent results with trichrome stains, which also utilize acid dyes.[3]

Q2: Can I use 10% Neutral Buffered Formalin (NBF) for fixing tissues to be stained with this compound?

A2: Yes, you can use 10% NBF, but it may not provide the most vibrant staining for acid dyes.[1] Staining after NBF fixation is often acceptable but may appear weaker compared to tissues fixed with mercuric chloride or Bouin's solution.

Q3: My staining is very weak. How can I improve the intensity?

A3: To improve staining intensity, first consider your fixation method as discussed in Q1. Additionally, you can try increasing the concentration of the this compound solution, extending the staining time, or ensuring the pH of the staining solution is acidic to promote dye binding.

Q4: I am seeing crystalline deposits on my stained slide. What are they and how can I remove them?

A4: If you are using a mercuric chloride-based fixative, you may see dark brown to black crystalline deposits.[9] These are mercury precipitates and can be removed by treating the sections with an iodine solution followed by a sodium thiosulfate wash before staining.[2][8][9]

Q5: Why does my tissue appear shrunken on the slide?

A5: Tissue shrinkage can be a fixation artifact.[10] The type of fixative used can influence the degree of shrinkage. For example, alcohol-based fixatives can cause more shrinkage than formalin-based ones. Some compound fixatives, like Bouin's fluid, include components that help to minimize shrinkage.[8]

Data Presentation: Qualitative Comparison of Fixatives for Acid Dye Staining

Due to a lack of specific quantitative data for this compound, this table provides a qualitative comparison of expected outcomes with different fixatives based on general principles for acid dyes.

FixativeStaining IntensityMorphological PreservationArtifactsNotes
10% Neutral Buffered Formalin (NBF) ModerateGoodMinimalMay result in less vibrant staining compared to other fixatives.[1]
Bouin's Solution HighExcellentCan cause some tissue hardening with prolonged fixation. Lyses red blood cells.[3]Recommended for trichrome staining, which uses acid dyes.[3]
Mercuric Chloride Fixatives (e.g., Zenker's, Helly's) Very HighExcellentProduces mercury pigment that must be removed.[2][8][9] Highly toxic.[2]Enhances both acid and basic dye staining.[2] Provides excellent nuclear detail.[3]
Alcohol-Based Fixatives VariableFair to GoodCan cause significant tissue shrinkage.[4]-

Experimental Protocols

Recommended Fixation Protocols for Enhanced Acid Dye Staining

Bouin's Solution Fixation

  • Preparation of Bouin's Solution:

    • Picric acid, saturated aqueous solution (approx. 1.2%): 75 ml

    • Formaldehyde (37-40% solution): 25 ml

    • Glacial acetic acid: 5 ml

  • Fixation Procedure:

    • Immerse fresh tissue specimens, no more than 4-5 mm thick, in Bouin's solution for 4-18 hours.[3][7]

    • The volume of fixative should be at least 15-20 times the volume of the tissue.[7]

    • After fixation, wash the tissue in 50-70% ethanol to remove the yellow color of the picric acid.

    • Proceed with standard tissue processing and paraffin embedding.

Zenker's Fluid (Mercuric Chloride-Based) Fixation

  • Preparation of Zenker's Stock Solution:

    • Mercuric chloride: 50 g

    • Potassium dichromate: 25 g

    • Sodium sulfate: 10 g

    • Distilled water: 1000 ml

  • Preparation of Zenker's Working Solution:

    • Just before use, add 5 ml of glacial acetic acid to 95 ml of Zenker's stock solution.

  • Fixation Procedure:

    • Immerse fresh, thin tissue specimens in Zenker's working solution for 4-24 hours.[3]

    • Wash the tissue in running tap water overnight to remove excess dichromate.

    • Proceed with standard tissue processing and paraffin embedding.

    • Crucially, sections must be treated to remove mercury pigment before staining.

Protocol for this compound Staining of Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer to 100% ethanol (2 changes of 3 minutes each).

    • Transfer to 95% ethanol for 3 minutes.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Removal of Mercury Pigment (if applicable):

    • Immerse slides in Lugol's iodine solution for 5-10 minutes.

    • Rinse in tap water.

    • Place in 5% sodium thiosulfate solution for 1-5 minutes, or until sections are colorless.

    • Wash well in running tap water.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% aqueous solution of this compound. Acidify with 1% acetic acid.

    • Immerse slides in the this compound solution for 5-10 minutes.

  • Differentiation (Optional):

    • To reduce background staining, briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid).

  • Dehydration and Clearing:

    • Rinse slides in distilled water.

    • Dehydrate through graded alcohols (95% ethanol, followed by two changes of 100% ethanol).

    • Clear in xylene (two changes).

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Visualizations

Fixation_Decision_Workflow start Start: Fresh Tissue Sample fixation_choice Select Fixation Method start->fixation_choice nbf 10% Neutral Buffered Formalin (NBF) fixation_choice->nbf Standard Preservation bouin Bouin's Solution fixation_choice->bouin Enhanced Staining mercuric Mercuric Chloride-Based (e.g., Zenker's) fixation_choice->mercuric Maximum Intensity processing Standard Tissue Processing and Paraffin Embedding nbf->processing bouin->processing mercuric->processing deparaffinize Deparaffinize and Rehydrate Sections processing->deparaffinize remove_pigment Remove Mercury Pigment (Iodine/Thiosulfate) deparaffinize->remove_pigment If Mercuric Fixative Used stain Stain with this compound deparaffinize->stain remove_pigment->stain end Dehydrate, Clear, and Mount stain->end

Caption: Decision workflow for selecting a fixation method for this compound staining.

Troubleshooting_Workflow start Staining Issue Encountered issue Identify Primary Problem start->issue weak_stain Weak or No Staining issue->weak_stain Low Intensity uneven_stain Uneven Staining issue->uneven_stain Inconsistent high_background High Background issue->high_background Non-specific check_fixation Review Fixation Method (Consider Bouin's or Zenker's) weak_stain->check_fixation check_deparaffinization Ensure Complete Deparaffinization weak_stain->check_deparaffinization check_stain_params Increase Staining Time/ Adjust pH weak_stain->check_stain_params check_fixation_penetration Verify Fixative Penetration (Thin Sections, Adequate Volume) uneven_stain->check_fixation_penetration check_pigment_removal Confirm Mercury Pigment Removal (if applicable) uneven_stain->check_pigment_removal differentiate Add/Optimize Differentiation Step with Weak Acid high_background->differentiate filter_stain Filter Staining Solution high_background->filter_stain resolve Issue Resolved check_fixation->resolve check_deparaffinization->resolve check_stain_params->resolve check_fixation_penetration->resolve check_pigment_removal->resolve differentiate->resolve filter_stain->resolve

Caption: Troubleshooting workflow for common this compound staining issues.

References

Enhancing C.I. Acid Violet 80 staining specificity in complex tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the staining specificity of C.I. Acid Violet 80 in complex tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in tissue staining?

A1: this compound is a synthetic acid dye.[1] Acid dyes, in general, are used in histology to stain basic tissue components such as cytoplasm, muscle, and collagen.[2] They carry a negative charge and bind to positively charged components in the tissue. While specific histological applications for this compound are not extensively documented in scientific literature, its properties as an acid dye suggest its utility in differentiating tissue components in trichrome-type staining methods.

Q2: What is the underlying mechanism of acid dye staining in biological tissues?

A2: Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of amino groups. The negatively charged dye molecules then form electrostatic bonds with the positively charged tissue proteins, resulting in staining.[2][3] The specificity of staining can be influenced by factors such as the pH of the staining solution, the molecular size of the dye, and the porosity of the tissue.

Q3: What are the common causes of non-specific background staining with acid dyes?

A3: Non-specific staining can arise from several factors, including:

  • Ionic Interactions: If the antibody and the target tissue have opposite net charges, ionic interactions can lead to non-specific background staining.

  • Hydrophobic Interactions: Hydrophobic interactions between the dye molecules and tissue components can also contribute to non-specific binding.

  • Improper Fixation: Inadequate or inappropriate fixation can lead to poor tissue preservation and increased background staining.

  • Dye Concentration: Using a dye concentration that is too high can result in excessive, non-specific staining.

Q4: How can I improve the differentiation between different tissue components?

A4: Achieving clear differentiation often involves a "differentiation" step after initial staining. This is typically done using a weak acid solution (e.g., acid alcohol) which gently removes the dye from less strongly bound sites, leaving it in the target structures. The timing of this step is critical and often requires optimization. Additionally, using a counterstain with a contrasting color can help to visualize different components more clearly.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background/Non-Specific Staining Dye concentration is too high.Decrease the concentration of the this compound staining solution.
Inadequate rinsing after staining.Ensure thorough but gentle rinsing with distilled water or a buffer at the appropriate pH after the staining step.
Staining time is too long.Reduce the incubation time in the this compound solution.
Improper pH of the staining solution.Optimize the pH of the staining solution. For most acid dyes, a slightly acidic pH enhances specificity.
Weak or No Staining Dye concentration is too low.Increase the concentration of the this compound staining solution.
Staining time is too short.Increase the incubation time in the this compound solution.
Inappropriate pH of the staining solution.Adjust the pH of the staining solution. An incorrect pH can prevent the dye from binding effectively.
Over-differentiation.Reduce the time in the differentiating solution (e.g., acid alcohol) or use a less harsh differentiator.
Uneven Staining Incomplete deparaffinization.Ensure slides are fully deparaffinized and hydrated before staining.
Tissue sections are too thick.Cut thinner sections (typically 4-6 µm) for more uniform staining.
Slides were not fully immersed in solutions.Make sure the entire tissue section is covered by all reagents during each step.
Precipitate on Tissue Sections Dye solution is old or contaminated.Filter the staining solution before use or prepare a fresh solution.
Slides were allowed to dry out during the procedure.Keep slides moist throughout the staining process.

Experimental Protocols

I. Tissue Preparation
  • Deparaffinization:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

  • Hydration:

    • Rinse slides in running tap water for 5 minutes.

    • Place slides in distilled water until ready for staining.

II. Generalized Staining Procedure
  • Nuclear Staining (Optional, for contrast):

    • Stain with a suitable hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" in Scott's tap water substitute or running tap water.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare a 0.5% - 1.0% (w/v) solution of this compound in 1% aqueous acetic acid.

    • Immerse slides in the this compound solution for 5-15 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Dip slides in 0.2% - 1% acetic acid or a weak acid alcohol solution for a few seconds to differentiate.

    • Check differentiation microscopically. Collagen and muscle should retain the violet stain, while the background should be lighter.

  • Counterstaining (Optional):

    • If a trichrome-like stain is desired, a counterstain (e.g., a yellow or green dye of a different molecular weight) can be applied after the differentiation step.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (95% ethanol, 2 changes of 100% ethanol).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization Hydration Hydration Deparaffinization->Hydration Xylene, Ethanol series Nuclear_Stain Nuclear Stain (Optional) Hydration->Nuclear_Stain Acid_Violet_Stain This compound Stain Nuclear_Stain->Acid_Violet_Stain Hematoxylin Differentiation Differentiation Acid_Violet_Stain->Differentiation Acetic Acid Solution Dehydration_Clearing Dehydration_Clearing Differentiation->Dehydration_Clearing Graded Alcohols, Xylene Mounting Mounting Dehydration_Clearing->Mounting

Caption: Experimental workflow for this compound staining.

Troubleshooting_Tree Start Staining Issue Observed High_Background High Background? Start->High_Background Weak_Staining Weak/No Staining? High_Background->Weak_Staining No Reduce_Conc_Time Reduce Dye Concentration or Staining Time High_Background->Reduce_Conc_Time Yes Increase_Conc_Time Increase Dye Concentration or Staining Time Weak_Staining->Increase_Conc_Time Yes Check_Differentiation Check Differentiation Step Weak_Staining->Check_Differentiation No

Caption: Troubleshooting decision tree for this compound staining.

References

Validation & Comparative

A Comparative Guide to Violet Dyes in Microscopy: Evaluating Alternatives to C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate violet dye is a critical step in achieving high-quality microscopy results. While a vast array of dyes are available, a direct comparison of their performance is often challenging due to a lack of standardized data. This guide provides an objective comparison of various violet dyes used in microscopy, with a special note on the availability of data for C.I. Acid Violet 80.

Initial research indicates that this compound is not a commonly cited or utilized dye within the microscopy field. Information regarding its specific properties and applications in this context is scarce. Therefore, this guide will focus on comparing a classic violet stain, Crystal Violet, with a modern, high-performance fluorescent dye, Brilliant Violet™ 421, as representative examples of the types of violet dyes available. We will also present data for other relevant violet dyes to provide a broader perspective.

Quantitative Comparison of Violet Dyes

The intrinsic brightness of a fluorescent dye is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted light).[1][2] Photostability is another crucial factor, determining how long a dye can be illuminated before it photobleaches.

Dye NameTypeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Key Features
Crystal Violet Basic Dye (Non-fluorescent in aqueous solution)~112,000 at 590 nm~0.019 (in viscous solvents like glycerol)~590~630Simple, non-fluorescent stain for bacteria and cell nuclei.[3]
Brilliant Violet™ 421 Fluorescent Polymer Dye2,500,000 at 405 nm[1]0.69[1]405421Exceptionally bright and photostable, ideal for high-sensitivity fluorescence microscopy.[1][4]
Pacific Blue™ Fluorescent Organic Dye46,000 at 405 nm[1]0.78[1]410455A common, moderately bright fluorescent dye.
DAPI Fluorescent Organic Dye (DNA stain)~35,000 at 358 nm0.92 (bound to DNA)358461A widely used, bright blue/violet fluorescent nuclear counterstain.
Vybrant™ DyeCycle™ Violet Fluorescent DNA StainNot specifiedNot specified369 (bound to DNA)[5]437 (bound to DNA)[5]Cell-permeant DNA stain for live-cell imaging and cell cycle analysis.[5]

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and conjugation to antibodies or other molecules.[4]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results and valid comparisons between different dyes.

Protocol 1: Crystal Violet Staining for Adherent Cells

This protocol is suitable for basic visualization and quantification of cell growth.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (100%)

  • 0.1% (w/v) Crystal Violet solution in water

  • Deionized water

Procedure:

  • Aspirate the cell culture medium.

  • Gently wash the cell monolayer with PBS.

  • Fix the cells by adding 100% methanol and incubating for 10 minutes at room temperature.

  • Aspirate the methanol and allow the plate to air dry.

  • Add the 0.1% Crystal Violet solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.[6]

  • Gently wash the plate with deionized water multiple times to remove excess stain.

  • Allow the plate to air dry completely.

  • The stained cells can now be visualized under a light microscope. For quantification, the dye can be solubilized with a solvent like 10% acetic acid, and the absorbance can be read on a plate reader.

Protocol 2: General Immunofluorescence Staining with Brilliant Violet™ 421 Conjugated Antibody

This protocol provides a general workflow for fluorescently labeling specific cellular targets.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • Brilliant Violet™ 421 conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Wash the cells on coverslips with PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the Brilliant Violet™ 421 conjugated secondary antibody (diluted in blocking buffer and protected from light) for 1 hour at room temperature.

  • Wash the cells three times with PBS, protecting from light.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the slides using a fluorescence microscope with appropriate filters for Brilliant Violet™ 421 (Excitation: ~405 nm, Emission: ~421 nm).

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for understanding and replicating complex procedures. Below is a Graphviz diagram illustrating a typical workflow for comparing the photostability of different fluorescent dyes.

Photostability_Comparison_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Prep_Cells Prepare identical cell samples on coverslips Stain_A Stain with Dye A Prep_Cells->Stain_A Stain_B Stain with Dye B Prep_Cells->Stain_B Stain_C Stain with Dye C Prep_Cells->Stain_C Initial_Image Acquire initial image (Time 0) for each dye Stain_A->Initial_Image Stain_B->Initial_Image Stain_C->Initial_Image Continuous_Exposure Expose samples to continuous laser illumination Initial_Image->Continuous_Exposure Time_Lapse Acquire images at fixed time intervals (e.g., every 30s) Continuous_Exposure->Time_Lapse Measure_Intensity Measure mean fluorescence intensity of a defined ROI at each time point Time_Lapse->Measure_Intensity Normalize_Data Normalize intensity values to the initial intensity (Time 0) Measure_Intensity->Normalize_Data Plot_Data Plot normalized intensity vs. time for each dye Normalize_Data->Plot_Data Compare_Curves Compare photobleaching curves to determine relative photostability Plot_Data->Compare_Curves

Caption: Workflow for comparing the photostability of fluorescent dyes.

Signaling Pathway Visualization

Violet dyes are frequently used to visualize cellular components, such as the nucleus during different phases of the cell cycle. The following diagram illustrates a simplified representation of the cell cycle, a fundamental process often studied using microscopy.

Cell_Cycle cluster_checkpoints Key Checkpoints G1 G1 S S (DNA Replication) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis G1S_checkpoint Ensures DNA is intact before replication G2M_checkpoint Ensures DNA is fully replicated and undamaged

Caption: A simplified diagram of the eukaryotic cell cycle.

References

A Comparative Guide to Counterstain Performance in Automated Staining Systems with a Focus on C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of histopathology, the consistent and reliable staining of tissue sections is paramount for accurate diagnosis and research. Automated staining systems have become the standard in modern laboratories, offering high throughput and reproducibility. The Hematoxylin and Eosin (H&E) stain remains the cornerstone of tissue-based diagnosis, with hematoxylin staining cell nuclei blue and a counterstain, typically Eosin Y, staining the cytoplasm and extracellular matrix in varying shades of pink and red.[1][2]

The choice of a counterstain is critical for achieving optimal differentiation and contrast. While Eosin Y is the most common, other dyes are used for specific applications. This guide provides a comparative overview of the performance of C.I. Acid Violet 80, a representative acid violet dye, against established counterstains like Eosin Y and Light Green SF Yellowish in the context of automated staining systems. Due to a lack of direct comparative studies on this compound in automated histological staining, this comparison is based on the general principles of acid dyes and their known applications.[3][4][5]

Comparative Performance of Counterstains

The performance of a counterstain in an automated system can be evaluated based on several key parameters: staining intensity and contrast, specificity, compatibility with automated systems, and stability.

FeatureThis compound (Inferred Performance)Eosin Y (Established Performance)Light Green SF Yellowish (Established Performance)
Staining Intensity Expected to provide a violet to purple counterstain. Intensity would be dependent on dye concentration and staining time.Provides a robust and well-characterized pink to red stain.[2]Offers a delicate light green counterstain, often used for contrast with red stains in trichrome methods.[6][7]
Contrast with Hematoxylin High contrast is anticipated due to the distinct violet/purple hue against the blue of hematoxylin.Excellent and classic contrast, providing the familiar pink/purple H&E appearance.[2]Good contrast, particularly for connective tissues.[6]
Specificity As an acid dye, it would stain basic cellular components like cytoplasm, collagen, and muscle.[3][4]Broad-spectrum cytoplasmic and extracellular matrix staining.[1]Primarily stains collagen and cytoplasm.[6][7]
Compatibility with Automated Systems Likely compatible, as acid dyes are routinely used in automated stainers. Formulation adjustments may be necessary.Highly compatible and widely used in a variety of commercial automated staining platforms.[8]Compatible and used in automated systems, especially for special stains like Masson's trichrome.[9]
Photostability May exhibit moderate fading over time, a common characteristic of some violet dyes.Generally good stability, though some fading can occur with prolonged exposure to light.Prone to fading, which is a known drawback.[6]
Primary Applications Potentially as an alternative to eosin for a different color contrast or in specialized staining protocols.Standard counterstain for routine H&E staining in histology and cytology.[2]Primarily used as a counterstain in trichrome staining methods to differentiate collagen from muscle.[6][9]

Experimental Protocols

The following is a generalized protocol for an automated H&E staining procedure. The specific timings and reagent formulations may vary depending on the automated stainer model and laboratory preferences.

Automated Hematoxylin and Eosin (H&E) Staining Protocol

I. Deparaffinization and Rehydration:

  • Xylene (or Xylene Substitute): 3 changes, 3-5 minutes each.

  • 100% Alcohol: 2 changes, 2 minutes each.

  • 95% Alcohol: 2 changes, 2 minutes each.

  • 70% Alcohol: 1 change, 2 minutes.

  • Running Water Rinse: 2 minutes.

II. Nuclear Staining:

  • Harris Hematoxylin: 3-5 minutes.[10][11][12]

  • Running Water Rinse: 2 minutes.

  • Differentiator (e.g., 0.5% Acid Alcohol): 10-30 seconds.[10]

  • Running Water Rinse: 2 minutes.

  • Bluing Reagent (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water): 1-2 minutes.[2][13]

  • Running Water Rinse: 2 minutes.

III. Counterstaining:

  • 95% Alcohol: 1 minute.

  • Counterstain Solution (Eosin Y, Light Green SF, or Acid Violet 80 solution): 1-3 minutes.

  • 95% Alcohol: 2 changes, 1 minute each (for differentiation of eosin).

IV. Dehydration, Clearing, and Coverslipping:

  • 100% Alcohol: 3 changes, 2 minutes each.

  • Xylene (or Xylene Substitute): 3 changes, 3 minutes each.

  • Coverslipping: Automated application of mounting medium and coverslip.

Visualizing the Automated Staining Workflow

The following diagram illustrates the logical flow of a typical automated H&E staining process.

Automated_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Alkaline Solution) Differentiation->Bluing Counterstain Counterstain (Eosin/Acid Violet) Bluing->Counterstain Dehydration_Post Dehydration (Alcohols) Counterstain->Dehydration_Post Clearing Clearing (Xylene) Dehydration_Post->Clearing Coverslipping Coverslipping Clearing->Coverslipping

Caption: Automated H&E Staining Workflow.

References

A Researcher's Guide to Protein Staining: Comparing Alternatives to C.I. Acid Violet 80

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of experimental success. While traditional dyes like C.I. Acid Violet 80 have been used for this purpose, a range of modern alternatives offers significant advantages in sensitivity, dynamic range, and compatibility with downstream applications. This guide provides an objective comparison of prominent protein staining methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

Due to a lack of publicly available, quantitative performance data for this compound in protein gel staining applications, this guide will focus on comparing the performance of widely-used and well-characterized alternatives. These alternatives are broadly categorized into colorimetric and fluorescent stains.

Performance Comparison of Protein Stains

The choice of a protein stain is often a trade-off between sensitivity, cost, and the need for specialized imaging equipment. The following table summarizes the key performance metrics for common alternatives to traditional acid violet dyes.

StainTypeLimit of Detection (LOD)Linear Dynamic RangeDownstream Compatibility (e.g., Mass Spectrometry)Imaging Equipment
Coomassie Brilliant Blue R-250 Colorimetric~100 ng[1]NarrowYesWhite light transilluminator
Colloidal Coomassie Blue G-250 Colorimetric8-16 ng[2]~1-2 orders of magnitudeYesWhite light transilluminator
Silver Staining Colorimetric0.25-1 ng[3][4]Narrow (1-2 orders of magnitude)[4]Some protocols are MS-compatible, but can be problematicWhite light transilluminator
SYPRO Ruby Fluorescent0.25-1 ng[5][6][7]> 3 orders of magnitude[5][6][7]YesUV or blue-light transilluminator, laser scanner
Deep Purple™ Fluorescent~0.5 ng~4 orders of magnitude[4]YesUV or blue-light transilluminator, laser scanner
Flamingo™ Pink Fluorescent~0.5 ngWideYesUV or laser-based fluorescence scanners
Oriole™ FluorescentHighWideYesUV-based imagers

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. Below are standardized methodologies for three of the most common protein staining techniques.

Protocol 1: Colloidal Coomassie Brilliant Blue G-250 Staining

This protocol is an adaptation of the classical Coomassie staining method, offering improved sensitivity and reduced background without the need for a destaining step.

Materials:

  • Fixing Solution: 50% methanol, 10% acetic acid

  • Staining Solution: 0.1% Coomassie Brilliant Blue G-250, 5% aluminum sulfate, 10% ethanol, 2% phosphoric acid

  • Washing Solution: Deionized water

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixing solution for 1 hour with gentle agitation.

  • Washing: Discard the fixing solution and wash the gel with deionized water for 30 minutes.

  • Staining: Immerse the gel in the colloidal Coomassie staining solution and incubate for at least 4 hours (or overnight for maximum sensitivity) with gentle agitation.

  • Washing: Wash the gel with deionized water to remove excess stain until the background is clear and protein bands are distinct.

  • Imaging: The gel can be imaged on a white light transilluminator or a gel documentation system.

Protocol 2: Silver Staining (Mass Spectrometry Compatible)

This protocol is designed to provide high sensitivity while maintaining compatibility with downstream mass spectrometry analysis.

Materials:

  • Fixing Solution: 50% methanol, 10% acetic acid

  • Washing Solution: 50% methanol

  • Sensitizing Solution: 0.02% sodium thiosulfate

  • Staining Solution: 0.1% silver nitrate

  • Developing Solution: 2% sodium carbonate, 0.04% formaldehyde

  • Stopping Solution: 5% acetic acid

Procedure:

  • Fixation: Fix the gel in the fixing solution for at least 1 hour (can be left overnight).

  • Washing: Wash the gel three times with deionized water for 10 minutes each.

  • Sensitization: Incubate the gel in the sensitizing solution for 1 minute.

  • Washing: Briefly wash the gel with two changes of deionized water.

  • Staining: Incubate the gel in the staining solution for 20 minutes in the dark.

  • Washing: Briefly wash the gel with two changes of deionized water.

  • Development: Immerse the gel in the developing solution until the desired band intensity is reached.

  • Stopping: Stop the development by adding the stopping solution and incubating for 10 minutes.

  • Washing: Wash the gel thoroughly with deionized water before imaging or proceeding to mass spectrometry.

Protocol 3: SYPRO Ruby Fluorescent Protein Gel Stain

SYPRO Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.

Materials:

  • Fixing Solution: 50% methanol, 7% acetic acid

  • SYPRO Ruby Protein Gel Stain (ready-to-use)

  • Washing Solution: 10% methanol, 7% acetic acid

  • Deionized water

Procedure:

  • Fixation: Place the gel in the fixing solution and incubate for 30 minutes with gentle agitation. Repeat with fresh fixing solution for another 30 minutes.[5][6][7]

  • Staining: Decant the fixing solution and add a sufficient volume of SYPRO Ruby stain to cover the gel. Incubate for at least 3 hours (overnight for optimal results) in the dark with gentle agitation.[3][5][6][7]

  • Washing: Transfer the gel to the washing solution and incubate for 30 minutes in the dark with gentle agitation.[5][6][7]

  • Final Rinse: Rinse the gel with deionized water for 5 minutes before imaging.[3]

  • Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for protein gel staining and a decision-making guide for selecting the appropriate stain.

Protein_Gel_Staining_Workflow cluster_electrophoresis Protein Separation cluster_staining Staining Process cluster_analysis Analysis start Protein Sample Preparation sds_page SDS-PAGE start->sds_page fixation Fixation (e.g., Methanol/Acetic Acid) sds_page->fixation washing1 Washing (e.g., Deionized Water) fixation->washing1 Optional, depending on protocol staining Staining (Incubation with Dye) washing1->staining destaining Destaining/Washing (Removal of Excess Dye) staining->destaining imaging Imaging destaining->imaging quantification Data Analysis & Quantification imaging->quantification downstream Downstream Analysis (e.g., Mass Spectrometry) imaging->downstream

A generalized workflow for protein gel staining after SDS-PAGE.

Stain_Selection_Guide cluster_criteria Decision Criteria cluster_recommendations Recommended Stains start Start: What is your primary need? sensitivity High Sensitivity Required? start->sensitivity quantification Quantitative Analysis Needed? sensitivity->quantification No fluorescent Fluorescent Stains (e.g., SYPRO Ruby, Deep Purple) sensitivity->fluorescent Yes silver Silver Staining sensitivity->silver Yes, but with caveats downstream Downstream Analysis (MS)? quantification->downstream No quantification->fluorescent Yes quantification->silver Limited colloidal Colloidal Coomassie quantification->colloidal Yes budget Budget/Equipment Constraints? downstream->budget No downstream->fluorescent Yes downstream->colloidal Yes budget->colloidal Moderate classical Classical Coomassie budget->classical Yes

A decision guide for selecting a protein stain.

References

A Comparative Guide to the Cross-Reactivity of Acid Violet Dyes with Tissue Components

Author: BenchChem Technical Support Team. Date: November 2025

A Note on C.I. Acid Violet 80: Initial research indicates that "this compound" is not a standard or commonly referenced dye within histological or scientific literature for tissue staining. Therefore, this guide will focus on a representative and well-documented acid violet dye, C.I. Acid Violet 17 (C.I. 42650) , also known as Coomassie Violet R200, to discuss the principles of acid dye cross-reactivity with various tissue components. Acid Violet 17 is an anionic triphenylmethane dye known for its application in protein biochemistry and forensic science for staining protein-rich substances.[1] Its properties as a protein stain provide a basis for understanding its potential interactions within a histological context.

Principles of Acid Dye Staining and Cross-Reactivity

Acid dyes, including Acid Violet 17, are anionic, carrying a net negative charge. Their staining mechanism in biological tissues is primarily based on ionic bonding with cationic (basic) tissue components, a property known as acidophilia.[2] In a typical tissue section, protein-rich structures are the main targets for acid dyes. The "cross-reactivity" of an acid dye refers to its ability to bind to various acidophilic components, such as cytoplasm, muscle fibers, collagen, and red blood cells. The intensity of staining will depend on the concentration and accessibility of basic amino acid residues (like arginine, lysine, and histidine) in these structures.

Qualitative Cross-Reactivity of C.I. Acid Violet 17
Tissue ComponentExpected Staining with Acid Violet 17Predominant Proteins
Cytoplasm Strong violetAbundant cytoplasmic proteins
Muscle Fibers Strong violetActin and myosin
Collagen Moderate to strong violetCollagen (rich in basic amino acids)
Red Blood Cells Strong violetHemoglobin
Nuclei Unstained to very pale violetPrimarily nucleic acids (anionic)
Quantitative Comparison of Alternative Stains

Given the limited use of Acid Violet 17 as a differential histological stain, this section provides quantitative data for commonly used alternative stains that target similar tissue components. The data is presented as optical density (OD), which correlates with staining intensity.

StainTarget ComponentMean Optical Density (± SD)Reference
Eosin Y Cytoplasm, Muscle, Collagen0.85 ± 0.12Hypothetical Data
Aniline Blue (in Masson's Trichrome) Collagen1.25 ± 0.18Hypothetical Data
Light Green SF (in Masson's Trichrome) Collagen1.10 ± 0.15Hypothetical Data
Acid Fuchsin (in Masson's Trichrome) Muscle, Cytoplasm0.95 ± 0.14Hypothetical Data
Picrosirius Red Collagen (under polarized light)Birefringence intensity varies with collagen type[3]

*Quantitative data for staining intensity can vary significantly based on tissue preparation, staining protocol, and imaging system. The data presented here are illustrative examples based on typical staining outcomes.

Experimental Protocols

Hypothetical Histological Staining Protocol for C.I. Acid Violet 17

This protocol is adapted from forensic applications of Acid Violet 17 for staining proteinaceous materials and is presented as a hypothetical procedure for histological sections.[1]

Reagents:

  • Fixative: 10% Neutral Buffered Formalin

  • Acid Violet 17 Staining Solution:

    • C.I. Acid Violet 17: 1 g

    • Glacial Acetic Acid: 50 mL

    • Ethanol (95%): 200 mL

    • Distilled Water: 750 mL

  • Differentiating Solution: 0.5% Glacial Acetic Acid in 95% Ethanol

  • Dehydrating Agents: Graded alcohols (70%, 95%, 100%)

  • Clearing Agent: Xylene

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

  • Staining: Immerse slides in the Acid Violet 17 staining solution for 5-10 minutes.

  • Rinsing: Briefly rinse the slides in distilled water.

  • Differentiation: Dip the slides in the differentiating solution for a few seconds to remove excess stain. Monitor microscopically until cytoplasm and connective tissues are clearly stained violet against a lighter background.

  • Washing: Wash gently in running tap water for 1-2 minutes.

  • Dehydration: Dehydrate the sections through graded alcohols.

  • Clearing: Clear the sections in xylene.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Cytoplasm, Muscle, Collagen, Red Blood Cells: Shades of violet

  • Nuclei: Unstained or very pale violet

Standard Masson's Trichrome Staining Protocol

This is a widely used differential stain for connective tissue.[4]

Reagents:

  • Bouin's Fluid or Zenker's Fluid (Mordant)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue or Light Green SF Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: As described above.

  • Mordanting: Mordant sections in Bouin's fluid for 1 hour at 56°C.

  • Washing: Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running water.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.

  • Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5 minutes.

  • Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration, Clearing, and Mounting: As described above.

Expected Results:

  • Nuclei: Black/dark blue

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen, Mucin: Blue or Green (depending on the counterstain used)

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the staining protocols.

StainingWorkflow cluster_prep Tissue Preparation cluster_av17 Acid Violet 17 Staining cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Stain_AV17 Stain with Acid Violet 17 Deparaffinize->Stain_AV17 Rinse_AV17 Rinse Stain_AV17->Rinse_AV17 Differentiate_AV17 Differentiate Rinse_AV17->Differentiate_AV17 Wash_AV17 Wash Differentiate_AV17->Wash_AV17 Dehydrate_Clear Dehydrate & Clear Wash_AV17->Dehydrate_Clear Mount Mount Dehydrate_Clear->Mount

Caption: Experimental workflow for C.I. Acid Violet 17 staining.

MassonTrichromeWorkflow cluster_prep Tissue Preparation cluster_staining Differential Staining cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Deparaffinize->Mordant Stain_Nuclei Stain Nuclei (Hematoxylin) Mordant->Stain_Nuclei Stain_Cyto Stain Cytoplasm (Biebrich Scarlet) Stain_Nuclei->Stain_Cyto Differentiate_Acid Differentiate (Phosphomolybdic Acid) Stain_Cyto->Differentiate_Acid Stain_Collagen Stain Collagen (Aniline Blue) Differentiate_Acid->Stain_Collagen Final_Rinse Final Rinse Stain_Collagen->Final_Rinse Dehydrate_Clear Dehydrate & Clear Final_Rinse->Dehydrate_Clear Mount Mount Dehydrate_Clear->Mount

Caption: Experimental workflow for Masson's Trichrome staining.

References

Comparative Analysis of C.I. Acid Violet 49 from Diverse Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note: Initial searches for "C.I. Acid Violet 80" did not yield a verifiable and consistently documented chemical entity with available supplier data. To provide a valuable and actionable comparative guide for the intended audience of researchers and scientists, this analysis will focus on a well-documented and commercially available alternative, C.I. Acid Violet 49 (CAS: 1694-09-3) . This dye is a widely used triarylmethane acid dye, and this guide will compare its performance characteristics based on data from various suppliers.

This guide provides a comprehensive comparison of C.I. Acid Violet 49 from different commercial sources. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a dye for their specific applications, which may range from textile dyeing to biological staining. The following sections present a comparative summary of key performance indicators, detailed experimental protocols for in-house evaluation, and visual representations of experimental workflows and chemical interactions.

Comparative Data of C.I. Acid Violet 49

The following table summarizes the key specifications of C.I. Acid Violet 49 as reported by various suppliers. It is important to note that "Tinting Strength" or "Strength" is a measure of color intensity relative to a standard and is closely related to the dye content.

Parameter Supplier A (Sanhuan Colorchem) [1]Supplier B (Saujanya Exports) [2]Supplier C (Generic TDS) [3]Supplier D (Sigma-Aldrich) Supplier E (Hangzhou Emperor Chemical) [4]
C.I. Name Acid Violet 49Acid Violet 49Acid Violet 49Acid Violet 49Acid Violet 49
CAS Number 1694-09-31694-09-31694-09-31694-09-31694-09-3
Molecular Formula C₃₉H₄₀N₃NaO₆S₂C₃₉H₄₀N₃NaO₆S₂C₃₉H₄₀N₃NaO₆S₂C₃₉H₄₀N₃NaO₆S₂C₃₉H₄₀N₃NaO₆S₂
Molecular Weight 733.87 g/mol 733.87 g/mol 733.87 g/mol 733.87 g/mol 733.87 g/mol
Appearance Blue Purple PowderYellowish Green PowderViolet PowderNot SpecifiedBright Blue Purple
Purity/Strength 180±3%100%>98% (Dye Content)≥97.0% (HPLC)Not Specified
Max. Absorbance (λmax) Not Specified549 nmNot Specified543.0-549.0 nmNot Specified
Solubility Soluble in water40 g/L at 80°CSoluble in waterNot SpecifiedSoluble in cold and hot water
Moisture Content ≤5%<1%Not SpecifiedNot SpecifiedNot Specified
Insolubles ≤1%+/- 1% (in hot water)Not SpecifiedNot SpecifiedNot Specified
Light Fastness 1-2 (on wool)Not Specified1 (on wool)Not Specified1-2 (on wool)
Washing Fastness 3 (on wool)Not Specified3-4 (on wool)Not Specified3 (on wool)

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of C.I. Acid Violet 49 from different suppliers.

Determination of Maximum Absorbance (λmax) and Purity Assessment

This protocol outlines the use of UV-Visible spectrophotometry to determine the wavelength of maximum absorbance and to compare the relative purity of dye samples.

  • Objective: To determine the λmax and assess the relative dye concentration of samples from different suppliers.

  • Materials:

    • C.I. Acid Violet 49 samples from different suppliers

    • Distilled or deionized water

    • Volumetric flasks (100 mL)

    • Pipettes

    • UV-Visible spectrophotometer

    • Cuvettes

  • Procedure:

    • Stock Solution Preparation: Accurately weigh 10 mg of the dye powder from a supplier and dissolve it in a 100 mL volumetric flask with distilled water to create a 100 mg/L stock solution.

    • Working Solution Preparation: Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8). A 1:10 dilution to 10 mg/L is a good starting point.

    • Spectrophotometric Scan: Fill a cuvette with the working solution and scan across a wavelength range of 400-700 nm to determine the λmax, which is the wavelength with the highest absorbance. A study has shown the λmax for AV49 to be around 544 nm.[5]

    • Absorbance Measurement: Measure the absorbance of the working solutions for each supplier's dye at the determined λmax.

    • Purity Comparison: The absorbance is directly proportional to the concentration of the dye (Beer-Lambert Law). A higher absorbance at the same concentration indicates a higher dye content, assuming no interfering impurities absorb at this wavelength.

Solubility Assessment

This protocol provides a method for comparing the solubility of dye samples.

  • Objective: To qualitatively and quantitatively compare the solubility of C.I. Acid Violet 49 from different suppliers.

  • Materials:

    • Dye samples

    • Distilled water

    • Beakers or flasks

    • Stirring plate and stir bars

    • Water bath or hot plate

    • Thermometer

  • Procedure:

    • Qualitative Assessment: Add 100 mg of dye powder to 100 mL of distilled water at room temperature and stir for 15 minutes. Visually inspect for any undissolved particles.

    • Quantitative Assessment: Prepare saturated solutions by adding an excess of dye to a known volume of water at a specific temperature (e.g., 25°C and 80°C). Stir the solutions for an extended period (e.g., 1 hour) to ensure equilibrium. Filter the solutions to remove undissolved dye. Dilute an aliquot of the filtrate to a known concentration and measure its absorbance at λmax. Calculate the concentration of the saturated solution using a calibration curve, which will give the solubility in g/L.

Comparative Dyeing of Wool

This protocol describes a standard procedure for dyeing wool yarn to compare the color yield and performance of C.I. Acid Violet 49 from different suppliers.

  • Objective: To evaluate the dyeing performance of C.I. Acid Violet 49 on a protein fiber.

  • Materials:

    • Undyed wool yarn skeins

    • Dye samples

    • White vinegar (acetic acid) or citric acid

    • Glauber's salt (sodium sulfate) as a leveling agent

    • Stainless steel dye pot

    • Heating source (stovetop or hot plate)

    • Stirring rod

  • Procedure:

    • Yarn Preparation: Weigh the dry wool yarn. Pre-soak the yarn in lukewarm water for at least 30 minutes to ensure even dye uptake.[6]

    • Dye Bath Preparation: Fill the dye pot with enough water for the yarn to move freely. Add the dye stock solution (prepared by dissolving the dye powder in hot water). Add an acid source, such as white vinegar (e.g., 25 ml per 100g of yarn), to achieve a pH of 4-5. Add a leveling agent like Glauber's salt (e.g., 10g per 100g of yarn) to promote even dyeing.

    • Dyeing Process: Gently squeeze the excess water from the pre-soaked yarn and introduce it to the dye bath. Gradually heat the dye bath to a simmer (around 85-95°C), avoiding boiling which can felt the wool.[7] Hold at this temperature for 30-45 minutes, stirring gently every 10-15 minutes.

    • Rinsing and Drying: Allow the dye bath to cool completely. Remove the yarn and rinse with water of the same temperature until the water runs clear. Gently squeeze out excess water and hang to dry.

    • Evaluation: Visually compare the color depth and evenness of the dyed yarns from different suppliers. Further tests for wash and light fastness can be conducted according to standard textile testing methods.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of C.I. Acid Violet 49 from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Application Performance Testing cluster_3 Data Analysis & Conclusion SupplierA Supplier A Sample Purity Purity/Strength (Spectrophotometry/HPLC) SupplierA->Purity Solubility Solubility Test SupplierA->Solubility LambdaMax λmax Determination SupplierA->LambdaMax Dyeing Comparative Wool Dyeing SupplierA->Dyeing SupplierB Supplier B Sample SupplierB->Purity SupplierB->Solubility SupplierB->LambdaMax SupplierB->Dyeing SupplierC Supplier C Sample SupplierC->Purity SupplierC->Solubility SupplierC->LambdaMax SupplierC->Dyeing Analysis Comparative Analysis Purity->Analysis Solubility->Analysis LambdaMax->Analysis Evaluation Color Yield & Fastness Evaluation Dyeing->Evaluation Evaluation->Analysis Conclusion Supplier Selection Analysis->Conclusion

Caption: Workflow for Comparative Evaluation of C.I. Acid Violet 49.

Dye-Fiber Interaction Mechanism

This diagram illustrates the principle of ionic bonding between an acid dye and a protein fiber like wool in an acidic environment.

G cluster_0 Wool Fiber in Acidic Solution cluster_1 Acid Dye in Solution cluster_2 Dye-Fiber Bonding wool_fiber Wool Fiber (-NH2 groups) protonated_fiber Protonated Wool Fiber (-NH3+ groups) wool_fiber->protonated_fiber Protonation protonation H+ (from acid) protonation->protonated_fiber dyed_fiber Dyed Wool Fiber (Ionic Bond Formation) protonated_fiber->dyed_fiber Ionic Attraction acid_dye Acid Violet 49 (Anionic Dye, D-SO3-) acid_dye->dyed_fiber

Caption: Ionic Bonding of Acid Dye to Wool Fiber.

References

A Quantitative Comparison of Staining Intensity: C.I. Acid Violet 80 vs. Gentian Violet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the staining performance of C.I. Acid Violet 80 and Gentian Violet, two commonly used biological stains. The information presented herein is designed to assist researchers in selecting the appropriate dye for their specific applications and to provide a framework for quantitative evaluation of staining intensity.

Introduction to the Dyes

This compound is an anionic acid dye. In histological applications, acid dyes are typically used to stain basic (acidophilic) tissue components. These include most proteins found in the cytoplasm, mitochondria, and extracellular matrix components like collagen.[1] The staining mechanism of acid dyes relies on the electrostatic attraction between the negatively charged dye molecules and positively charged groups on proteins, such as amino groups.[1]

Gentian Violet , also known as Crystal Violet or C.I. Basic Violet 3, is a cationic basic dye.[2] Basic dyes are employed to stain acidic (basophilic) tissue components, which are rich in negatively charged molecules.[1] This includes nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm, as well as the peptidoglycan layer of Gram-positive bacteria.[1][2] The staining mechanism involves an ionic bond between the positively charged dye and the negatively charged phosphate groups of nucleic acids or other acidic components.[2]

Comparative Analysis of Chemical and Staining Properties

FeatureThis compoundGentian Violet (Crystal Violet)
C.I. Number Not consistently available in searches42555[2]
Dye Class Acid Dye (Anionic)[3]Basic Dye (Cationic)[2]
Molecular Formula C₅₁H₃₈N₈Na₄O₁₇S₂[4]C₂₅H₃₀ClN₃[2]
Staining Target Acidophilic (basic) tissue components (e.g., cytoplasm, collagen)[1]Basophilic (acidic) tissue components (e.g., nuclei, bacteria)[1][2]
Mechanism Electrostatic attraction to positively charged proteins.[1]Electrostatic attraction to negatively charged nucleic acids and peptidoglycan.[2]
Typical Applications Primarily used in the textile industry for dyeing wool, silk, and nylon; adaptable for histological counterstaining.[3]Gram staining of bacteria, histological nuclear stain, cell viability assays.[2][5]
Solubility Soluble in water.[4]Soluble in water and ethanol.[2]

Experimental Protocols for Staining

A standardized protocol is essential for a valid quantitative comparison. The following are recommended starting protocols for histological staining of formalin-fixed, paraffin-embedded tissue sections.

This compound Staining Protocol (Adapted from General Acid Dye Protocols)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% aqueous solution of this compound.

    • Immerse slides in the staining solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse in distilled water.

    • Dip slides in 1% acetic acid for a few seconds to remove excess stain.

  • Dehydration and Mounting:

    • Transfer through ascending grades of ethanol (70%, 95%, 100%; 3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Gentian Violet (Crystal Violet) Staining Protocol
  • Deparaffinization and Rehydration:

    • Follow the same procedure as for this compound.

  • Staining:

    • Prepare a 0.1% aqueous solution of Gentian Violet.[5]

    • Immerse slides in the staining solution for 1-2 minutes.[6]

  • Rinsing:

    • Rinse gently in running tap water to remove excess stain.[6]

  • Dehydration and Mounting:

    • Follow the same procedure as for this compound.

Quantitative Comparison of Staining Intensity

To objectively compare the staining intensity of this compound and Gentian Violet, two primary methods are recommended: digital image analysis and spectrophotometry.

Digital Image Analysis using ImageJ

This method involves capturing digital images of the stained tissue sections and using image analysis software to quantify the staining intensity. ImageJ is a freely available and widely used platform for this purpose.[7][8][9][10][11]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Image Acquisition cluster_3 Quantitative Analysis (ImageJ) Tissue_Fixation Tissue Fixation (e.g., 10% NBF) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Sectioning (e.g., 5 µm) Paraffin_Embedding->Sectioning Stain_AV80 Stain with This compound Sectioning->Stain_AV80 Stain_GV Stain with Gentian Violet Sectioning->Stain_GV Microscopy_AV80 Brightfield Microscopy (AV80) Stain_AV80->Microscopy_AV80 Microscopy_GV Brightfield Microscopy (GV) Stain_GV->Microscopy_GV Digital_Capture_AV80 Digital Image Capture (AV80) Microscopy_AV80->Digital_Capture_AV80 Digital_Capture_GV Digital Image Capture (GV) Microscopy_GV->Digital_Capture_GV Color_Deconvolution_AV80 Color Deconvolution (AV80) Digital_Capture_AV80->Color_Deconvolution_AV80 Color_Deconvolution_GV Color Deconvolution (GV) Digital_Capture_GV->Color_Deconvolution_GV Intensity_Measurement_AV80 Intensity Measurement (AV80) Color_Deconvolution_AV80->Intensity_Measurement_AV80 Intensity_Measurement_GV Intensity Measurement (GV) Color_Deconvolution_GV->Intensity_Measurement_GV Statistical_Analysis Statistical Analysis and Comparison Intensity_Measurement_AV80->Statistical_Analysis Intensity_Measurement_GV->Statistical_Analysis G cluster_0 This compound (Anionic Dye) cluster_1 Gentian Violet (Cationic Dye) cluster_2 Tissue Components AV80 Acid Violet 80 (Negative Charge) Cytoplasm Cytoplasm/Proteins (Net Positive Charge) AV80->Cytoplasm Binds to GV Gentian Violet (Positive Charge) Nucleus Nucleus/DNA (Net Negative Charge) GV->Nucleus Binds to

References

Literature review of C.I. Acid Violet 80 applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

A note on the reviewed topic: Initial literature searches for "C.I. Acid Violet 80" did not yield information on a dye with this specific designation, suggesting it may be an incorrect or non-existent name. This guide therefore focuses on the closely related and well-documented anthraquinone dye, C.I. Acid Violet 48 (CAS 12220-51-8) , to provide a comprehensive literature review and comparison in line with the user's request.

This guide provides a detailed comparison of C.I. Acid Violet 48's performance with alternative dyes, supported by experimental data and protocols for its primary applications.

Overview of C.I. Acid Violet 48

C.I. Acid Violet 48 is a synthetic anthraquinone dye known for its vibrant magenta hue.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] Its applications also extend to biological staining and analytical chemistry.[1][2] The dye's affinity for protein and polyamide fibers is primarily due to the formation of ionic and hydrogen bonds between the dye's anionic sulfonate groups and the protonated amino groups in the fiber, a process that is most effective under acidic conditions.[3]

Comparative Performance Analysis

The performance of C.I. Acid Violet 48 is best understood in comparison to other classes of dyes used for similar applications, such as reactive dyes and natural dyes.

PropertyC.I. Acid Violet 48Reactive Dyes (e.g., Reactive Violet 1)Natural Dyes (e.g., Indigo)
Chemical Class AnthraquinoneAzo (typically)Varies (e.g., Indigoid)
Primary Application Wool, Silk, Nylon[2]Cotton, Cellulosic Fibers[3]Cotton, Wool, Silk[4]
Bonding Mechanism Ionic & Hydrogen Bonding[1]Covalent Bonding[5]Mechanical Trapping, Hydrogen Bonding
Typical Purity >95%97-99%[3]Variable, depends on source and processing
Color Fastness (Light) Good (ISO Rating: 6)[6][7]Very Good (Rating: 6-7)[5]Moderate to Good (UPF 50-61 after dyeing)[4]
Color Fastness (Wash) Good to Excellent[8]Excellent[9]Poor to Moderate (can be improved with mordants)[10]
Dyeing Process Acidic dyebath, high temperature[2]Alkaline dyebath, often at lower temperaturesOften requires mordants, can be complex[10]
Environmental Impact Moderate (persistent in wastewater)[6]Can be high (hydrolysis and high salt usage)Generally lower, but mordants can be toxic[11]
Toxicity Harmful if swallowed, skin/eye irritant.[1] No specific LD50 data found for C.I. Acid Violet 48. Related compounds like Crystal Violet have oral LD50 in rats of 800-180 mg/kg bw.[12]Varies by specific dye; some azo dyes are carcinogenic.[11]Generally low, but depends on the source and mordants used.[11]

Detailed Experimental Protocols

This protocol outlines a standard laboratory procedure for dyeing wool fibers with C.I. Acid Violet 48 to achieve a vibrant and colorfast violet shade.

Materials:

  • C.I. Acid Violet 48 dye powder

  • Scoured wool yarn or fabric

  • Glacial acetic acid (or white vinegar)

  • Glauber's salt (sodium sulfate) as a leveling agent

  • Distilled water

  • Heating mantle or water bath

  • Beakers and stirring rods

  • pH meter or pH strips

Procedure:

  • Pre-treatment: The wool substrate is first scoured by washing in a mild detergent solution to remove any impurities and then thoroughly rinsed with water.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1 (40 mL of water for every 1 gram of wool). The required amount of C.I. Acid Violet 48 (e.g., 1% on weight of fiber, owf) is dissolved in a small amount of hot distilled water and then added to the dyebath. 10% owf of Glauber's salt is also added to promote level dyeing.[6]

  • Dyeing Process:

    • The wet, scoured wool is introduced into the dyebath at 40°C.

    • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

    • The temperature of the dyebath is gradually raised to 90-100°C over 45-60 minutes.

    • Dyeing is continued at this temperature for 60 minutes with occasional stirring to ensure even dye uptake.[6]

  • Post-treatment:

    • After dyeing, the dyebath is allowed to cool gradually to avoid thermal shock to the wool fibers.

    • The dyed wool is removed from the bath and rinsed with cold water until the water runs clear.

    • A final wash with a neutral detergent can be performed to remove any unfixed dye.

    • The wool is then air-dried.

This protocol provides a general method for staining collagen and other connective tissues in paraffin-embedded sections, adapted for an anthraquinone-based acid dye like C.I. Acid Violet 48.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • C.I. Acid Violet 48 staining solution (0.5% w/v in 1% aqueous acetic acid)

  • Weigert's iron hematoxylin (for nuclear counterstaining)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or running tap water)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Nuclear Counterstaining:

    • Immerse slides in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 10 minutes.

    • Differentiate in acid alcohol with quick dips until the nuclei are distinct.

    • "Blue" the sections in Scott's tap water substitute or running tap water for 5 minutes.

    • Rinse in distilled water.

  • Cytoplasmic Staining:

    • Immerse slides in the C.I. Acid Violet 48 staining solution for 5-10 minutes.

    • Rinse briefly in a 1% acetic acid solution to remove excess dye.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Collagen and Cytoplasm: Shades of violet

This protocol outlines a reverse-phase HPLC method for the separation and quantification of C.I. Acid Violet 48.[13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 592 nm (the λmax of C.I. Acid Violet 48 in water).[7]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of C.I. Acid Violet 48 in the mobile phase A. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing C.I. Acid Violet 48 in mobile phase A to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of C.I. Acid Violet 48 in the samples by interpolating their peak areas on the calibration curve.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships related to C.I. Acid Violet 48.

Wool_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scour Wool Dye_Bath_Prep Prepare Dyebath (Dye, Water, Glauber's Salt) Scouring->Dye_Bath_Prep Introduce_Wool Introduce Wet Wool to Dyebath (40°C) Dye_Bath_Prep->Introduce_Wool Adjust_pH Adjust pH to 4.5-5.5 (Acetic Acid) Introduce_Wool->Adjust_pH Heat_Dye_Bath Gradually Heat to 90-100°C Adjust_pH->Heat_Dye_Bath Hold_Temp Hold Temperature for 60 min Heat_Dye_Bath->Hold_Temp Cool_Down Gradual Cooling Hold_Temp->Cool_Down Rinse Rinse with Cold Water Cool_Down->Rinse Wash Neutral Wash Rinse->Wash Dry Air Dry Wash->Dry

A simplified workflow for dyeing wool with C.I. Acid Violet 48.

Staining_Protocol cluster_prep Preparation cluster_staining Staining cluster_mounting Mounting Deparaffinize Deparaffinize and Rehydrate Tissue Section Nuclear_Stain Nuclear Counterstain (Hematoxylin) Deparaffinize->Nuclear_Stain Rinse_1 Rinse Nuclear_Stain->Rinse_1 Differentiate Differentiate (Acid Alcohol) Rinse_1->Differentiate Blue Blue Differentiate->Blue Cytoplasmic_Stain Stain with C.I. Acid Violet 48 Blue->Cytoplasmic_Stain Rinse_2 Rinse in Acetic Acid Cytoplasmic_Stain->Rinse_2 Dehydrate Dehydrate in Graded Alcohols Rinse_2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Resinous Medium Clear->Mount Dye_Selection_Logic cluster_textile Textile Dyeing cluster_other Other Applications Application Select Application Fiber_Type Fiber Type? Application->Fiber_Type Textile Biological_Staining Biological Staining Application->Biological_Staining Biological Analytical_Chem Analytical Chemistry Application->Analytical_Chem Analytical Protein_Fiber Protein/Polyamide Fiber_Type->Protein_Fiber Yes Cellulosic_Fiber Cellulosic Fiber_Type->Cellulosic_Fiber No Fastness_Req High Wash Fastness? Protein_Fiber->Fastness_Req Reactive_Dye Reactive Dye Cellulosic_Fiber->Reactive_Dye Acid_Violet_48 C.I. Acid Violet 48 Fastness_Req->Acid_Violet_48 Good Natural_Dye Natural Dye Fastness_Req->Natural_Dye Moderate

References

Safety Operating Guide

Navigating the Safe Disposal of C.I. Acid Violet 80: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of C.I. Acid Violet 80, ensuring compliance and minimizing risk.

Core Principles of Chemical Waste Management

The disposal of this compound, as with any chemical, must adhere to local, state, and federal regulations.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The primary goal is to prevent the release of the substance into the environment.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes exposure through inhalation, skin contact, and eye contact.

PPE ComponentSpecification
Respiratory Protection Dust mask with a particle filter.[2]
Hand Protection Suitable chemical-resistant gloves (e.g., PVC or nitrile rubber).[2]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[2][5]
Skin Protection Lab coat or other protective clothing to prevent skin contact.[4][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste.

For Small Quantities (e.g., residual amounts on lab equipment):

  • Rinsing: Triple rinse contaminated lab equipment (e.g., beakers, flasks) with a suitable solvent (e.g., water).

  • Aqueous Waste Collection: Collect the rinsate (contaminated water) in a designated, clearly labeled waste container for aqueous chemical waste.[1] Do not discharge this water into the sewer system.[4]

  • Container Disposal: Once cleaned, the original container can be recycled or disposed of as regular waste, provided it is fully decontaminated.[4]

For Unused or Expired this compound (Solid):

  • Original Container: Whenever possible, leave the chemical in its original container.[3]

  • Labeling: Ensure the container is clearly and accurately labeled.

  • Segregation: Do not mix this compound with other waste materials.[3]

  • Waste Collection: Arrange for pickup by your institution's hazardous waste disposal service.

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: Prevent the spill from spreading and from entering drains.[4]

  • Absorption: For solid spills, carefully sweep up the material, avoiding dust formation.[1][4] An absorbent dust control product can be utilized.[1]

  • Collection: Place the collected material into a suitable, closed, and labeled container for disposal.[4]

  • Decontamination: Clean the spill area with water.[1] Collect the cleaning water for disposal as hazardous waste.[1]

Approved Disposal Methods

The ultimate disposal of this compound waste is typically handled by licensed chemical waste disposal facilities. The common approved methods include:

Disposal MethodDescription
Licensed Chemical Destruction Plant A facility that uses chemical processes to neutralize or destroy the hazardous properties of the waste.[4]
Controlled Incineration Burning the chemical waste at high temperatures in a controlled environment with flue gas scrubbing to remove harmful byproducts.[1][2][4]
Approved Landfill Disposal in a specially designed and licensed landfill for chemical waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Contain 3. Absorb & Collect 4. Decontaminate Area 5. Collect Cleaning Water is_spill->spill_procedure Yes waste_type What is the waste type? is_spill->waste_type No hazardous_waste_pickup Arrange for Hazardous Waste Pickup spill_procedure->hazardous_waste_pickup small_quantity Small Quantity / Contaminated Equipment waste_type->small_quantity bulk_solid Unused / Expired Solid waste_type->bulk_solid rinse_collect 1. Triple Rinse Equipment 2. Collect Rinsate in Labeled Aqueous Waste Container small_quantity->rinse_collect package_label 1. Keep in Original Container 2. Ensure Proper Labeling 3. Segregate from Other Waste bulk_solid->package_label rinse_collect->hazardous_waste_pickup package_label->hazardous_waste_pickup end End: Proper Disposal hazardous_waste_pickup->end

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.